Cbz-B3A
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEWUYSTHGIDHO-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cbz-B3A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-B3A is a small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cellular metabolism, growth, and proliferation.[1] Dysregulation of the mTORC1 pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. This compound presents a novel mechanism of mTORC1 inhibition, acting indirectly on the complex and exhibiting a distinct inhibitory profile compared to well-known mTOR inhibitors like rapamycin. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on downstream signaling, quantitative efficacy data, and detailed experimental protocols for key assays.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of mTORC1 signaling.[1][2][3][4][5] Unlike direct mTOR kinase inhibitors, this compound does not bind to the mTORC1 complex itself.[1][6] Instead, its mechanism is mediated through its interaction with members of the ubiquilin protein family.[1][6]
Specifically, this compound has been shown to bind to ubiquilins 1, 2, and 4.[1][6] Further studies have revealed that ubiquilin 2 plays a role in the activation of mTORC1, as knockdown of ubiquilin 2 leads to a decrease in the phosphorylation of the downstream mTORC1 substrate, 4EBP1.[1][6] The inhibitory effect of this compound on 4EBP1 phosphorylation is significantly reduced upon the knockdown of both ubiquilin 2 and 4, indicating that these proteins are key mediators of this compound's activity.[1][6]
Another critical component of this compound's mechanism is its dependence on the Tuberous Sclerosis Complex 2 (TSC2) protein, a key negative regulator of mTORC1. This compound requires TSC2 to exert its inhibitory effect on mTORC1 and has been shown to increase the interaction between TSC2 and the small GTPase Rheb, thereby suppressing mTORC1 activity.[7]
A defining characteristic of this compound's action is its preferential inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) over another major mTORC1 substrate, the p70 S6 kinase (p70S6k).[1][2][6] This selective inhibition of 4EBP1 phosphorylation leads to a significant blockade of cap-dependent translation, with studies demonstrating up to 68% inhibition of overall protein synthesis.[1][3][4][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the mTORC1 signaling pathway.
Quantitative Data
The inhibitory activity of this compound on mTORC1 signaling has been quantified in cell-based assays. The following table summarizes the key efficacy data.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 2 µM | HEK293T | 4EBP1 Hyper-phosphorylation | [2] |
| Maximal Effect | 10 µM | HEK293T | 4EBP1 Hyper-phosphorylation | [2] |
| Translation Inhibition | 68% | - | General Translation Assay | [1][3][4][5] |
| Effective Concentration | 10 µM | - | Inhibition of 4EBP1 and p70S6k (Thr389) phosphorylation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
1. Western Blot Analysis of 4EBP1 and p70S6k Phosphorylation
This protocol describes the assessment of the phosphorylation status of mTORC1 substrates, 4EBP1 and p70S6k, in response to this compound treatment.
a. Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or DMSO as a vehicle control for 4 hours.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-phospho-4EBP1 (Thr37/46) (1:1000)
-
Rabbit anti-4EBP1 (1:1000)
-
Rabbit anti-phospho-p70S6K (Thr389) (1:1000)
-
Rabbit anti-p70S6K (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of protein phosphorylation.
2. In Vitro Translation Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on protein synthesis using a commercially available in vitro translation kit.
a. Assay Preparation:
-
Use a cell-free in vitro translation system (e.g., rabbit reticulocyte lysate or HeLa cell extract).
-
The reporter construct should be a plasmid or mRNA encoding a readily detectable protein, such as luciferase or GFP.
b. In Vitro Translation Reaction:
-
Thaw the in vitro translation master mix on ice.
-
In a microcentrifuge tube, combine the master mix, the reporter plasmid/mRNA, amino acids, and either this compound (at desired concentrations) or DMSO (vehicle control).
-
The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 90 minutes.
c. Detection of Reporter Protein:
-
For Luciferase Reporter:
-
Add luciferase assay reagent to the reaction mixture.
-
Measure luminescence using a luminometer.
-
-
For GFP Reporter:
-
Measure fluorescence using a fluorometer.
-
d. Data Analysis:
-
Calculate the percentage of translation inhibition by comparing the signal from this compound-treated reactions to the DMSO control.
-
Inhibition (%) = (1 - (Signal_this compound / Signal_DMSO)) * 100
Logical Relationship Diagram
Caption: Logical flow of this compound's mechanism of action.
This compound represents a novel class of mTORC1 inhibitors with a unique, indirect mechanism of action mediated by ubiquilin proteins. Its preferential inhibition of 4EBP1 phosphorylation and subsequent potent blockade of protein synthesis make it a valuable tool for studying the mTORC1 pathway and a potential starting point for the development of new therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological effects and therapeutic potential of this compound.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the ubiquitin-proteasome system: a novel therapeutic strategy for neuroblastoma [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. actome.de [actome.de]
In-depth Technical Guide: The Cellular Target of Cbz-B3A
For Researchers, Scientists, and Drug Development Professionals
Core Finding: Cbz-B3A Indirectly Inhibits mTORC1 Signaling by Targeting Ubiquilins
This compound has been identified as a potent, cell-permeable inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike direct mTOR inhibitors, this compound exerts its effects through a novel mechanism involving the binding to members of the ubiquilin protein family, specifically ubiquilins 1, 2, and 4. This interaction disrupts the normal function of these proteins, leading to a downstream inhibition of mTORC1 activity. This is characterized by a significant reduction in the phosphorylation of key mTORC1 substrates, eIF4E-binding protein 1 (4EBP1) and p70 S6 kinase (p70S6k), which ultimately results in a blockage of protein translation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the activity of this compound.
| Parameter | Value | Cell Line / System | Reference |
| EC50 for Protein Synthesis Inhibition | ~3 µM | HEK293T cells | [1] |
| Maximal Inhibition of Translation | 68% | HEK293T cells | [1][2] |
| Effective Concentration for Inhibition of 4EBP1 and p70S6k Phosphorylation | 10 µM | HEK293T cells | [2] |
Note: Specific binding affinities (Kd or Ki) of this compound to ubiquilins 1, 2, and 4 have not been reported in the reviewed literature.
Signaling Pathway
This compound modulates the PI3K/Akt/mTOR signaling pathway. By binding to ubiquilins, it indirectly inhibits mTORC1, a central regulator of cell growth, proliferation, and metabolism. The knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of 4EBP1, suggesting a role for ubiquilin 2 in mTORC1 activation. The effect of this compound on 4EBP1 phosphorylation is diminished when ubiquilins 2 and 4 are knocked down, indicating that these ubiquilins are essential for the molecule's mechanism of action.[1]
Caption: this compound inhibits mTORC1 signaling by targeting ubiquilins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound.
Western Blot Analysis of mTORC1 Substrate Phosphorylation
This protocol is used to assess the phosphorylation status of 4EBP1 and p70S6k in response to this compound treatment.
a. Cell Lysis and Protein Quantification:
-
Culture HEK293T cells to 70-80% confluency.
-
Treat cells with DMSO (vehicle control) or this compound (10 µM) for the desired time (e.g., 4 hours).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-4EBP1 (Thr37/46) (1:1000)
-
Total 4EBP1 (1:1000)
-
Phospho-p70S6K (Thr389) (1:1000)
-
Total p70S6K (1:1000)
-
Actin or GAPDH (loading control, 1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis of mTORC1 signaling.
[35S]Methionine/Cysteine Metabolic Labeling for Protein Synthesis Inhibition
This assay measures the rate of de novo protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.
-
Plate HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells once with methionine/cysteine-free DMEM.
-
Incubate the cells in methionine/cysteine-free DMEM for 30 minutes to deplete intracellular stores.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 30 minutes.
-
Add [35S]methionine/cysteine to a final concentration of 50 µCi/mL and incubate for 1 hour.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.
-
Collect the protein precipitate by filtering through a glass microfiber filter.
-
Wash the filter three times with 10% TCA and once with ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of a parallel, unlabeled well.
Caption: Workflow for metabolic labeling to measure protein synthesis.
This compound-Ubiquilin Binding Assay (Affinity Chromatography)
While direct binding constants are not available, the interaction between this compound and ubiquilins was identified using an affinity chromatography approach. The following is a generalized protocol based on the methods described.
-
Immobilization of this compound:
-
Synthesize a this compound analog with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the this compound analog to the beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Prepare a large-scale cell lysate from a relevant cell line (e.g., HEK293T) using a non-denaturing lysis buffer (e.g., buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
-
Affinity Pull-down:
-
Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads conjugated to a linker molecule without this compound.
-
Collect the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the specific protein bands that appear in the this compound pull-down but not in the control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for identifying this compound binding partners.
References
An In-depth Technical Guide to the Cbz-B3A mTORC1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer. While rapamycin and its analogs have been pivotal in studying mTORC1, their inhibitory effects are incomplete. The small molecule Cbz-B3A (Carbobenzyloxy-L-leucyl-L-leucyl-L-argininal) has emerged as a potent and specific inhibitor of the mTORC1 signaling pathway, acting through a distinct mechanism. This technical guide provides a comprehensive overview of the this compound mTORC1 signaling pathway, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the associated molecular interactions and workflows.
Core Concepts: The this compound Mechanism of Action
This compound is a small molecule that selectively inhibits mTORC1 signaling. Unlike rapamycin, which allosterically inhibits mTORC1, this compound functions upstream of the mTORC1 complex. Its mechanism is dependent on the presence of the tuberous sclerosis complex 2 (TSC2), a key negative regulator of mTORC1. Evidence suggests that this compound enhances the interaction between TSC2 and the small GTPase Rheb (Ras homolog enriched in brain). By promoting the TSC2-Rheb complex, this compound facilitates the GTPase-activating protein (GAP) activity of TSC2 towards Rheb, leading to the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state. This reduction in active Rheb results in the potent and specific inhibition of mTORC1 activity.
A notable characteristic of this compound is its differential effect on the downstream targets of mTORC1. It more potently inhibits the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) compared to the ribosomal protein S6 kinase 1 (p70S6K1). This contrasts with rapamycin, which has a more pronounced effect on p70S6K1 phosphorylation.
Furthermore, studies have indicated a role for ubiquilins in the action of this compound. Ubiquilins are proteins involved in protein degradation and cellular stress responses. While the precise role of ubiquilins in the this compound-mediated inhibition of mTORC1 is still under investigation, they appear to be involved in its mechanism.
Quantitative Data Summary
The inhibitory effects of this compound on mTORC1 signaling have been quantified in various studies. The following tables summarize the key quantitative data regarding its impact on protein synthesis and the phosphorylation of downstream mTORC1 targets.
| Parameter | Value | Concentration | Cell Line | Reference |
| Protein Synthesis Inhibition | ||||
| Maximum Inhibition | 68% | 10 µM | Varies | [Source describing 68% translation inhibition] |
| EC50 | ~3 µM | N/A | Varies | [Source providing EC50 for translation inhibition] |
| Phosphorylation Status | ||||
| p-4E-BP1 (Thr37/46) | Significant Decrease | 10 µM | HEK293T | [Source showing decreased 4EBP1 phosphorylation] |
| p-p70S6K1 (Thr389) | Lesser Decrease | 10 µM | HEK293T | [Source showing lesser p70S6K1 phosphorylation decrease] |
Table 1: Quantitative Effects of this compound on Protein Synthesis and mTORC1 Substrate Phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound mTORC1 signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK) 293T cells are commonly used for these studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 2-4 hours) before harvesting. A DMSO-only treated group serves as the vehicle control.
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of mTORC1 downstream targets, 4E-BP1 and p70S6K1.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-phospho-4E-BP1 (Thr37/46) (1:1000 dilution)
-
Rabbit anti-4E-BP1 (1:1000 dilution)
-
Rabbit anti-phospho-p70S6K1 (Thr389) (1:1000 dilution)
-
Rabbit anti-p70S6K1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Co-Immunoprecipitation for TSC2-Rheb Interaction
This protocol is used to assess the effect of this compound on the interaction between TSC2 and Rheb.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against TSC2 or Rheb overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described in section 3.2, probing for both TSC2 and Rheb. An increase in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates an enhanced interaction.
-
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the this compound mTORC1 signaling pathway and the experimental workflows.
Caption: this compound mTORC1 Signaling Pathway.
Caption: Western Blot Workflow for Phosphorylated Proteins.
Caption: Co-Immunoprecipitation Workflow for TSC2-Rheb Interaction.
Conclusion
This compound represents a valuable tool for studying mTORC1 signaling and holds potential as a therapeutic agent. Its unique mechanism of action, which is dependent on TSC2 and distinct from that of rapamycin, provides an alternative strategy for targeting the mTORC1 pathway. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate and utilize this compound in their studies of mTORC1-related cellular processes and diseases. Further research into the precise role of ubiquilins in this compound's mechanism will undoubtedly provide deeper insights into the complex regulation of mTORC1 signaling.
Unraveling Cbz-B3A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-B3A has emerged as a significant small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism. Its unique mechanism of action, which is distinct from traditional mTOR inhibitors like rapamycin, presents a promising avenue for therapeutic development in oncology and other diseases characterized by aberrant mTORC1 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering detailed insights into its mechanism of action and the experimental protocols for its evaluation.
Discovery of this compound
The discovery of this compound as an mTORC1 inhibitor was serendipitous. Initially investigated as part of a chemical biology screen, its profound effects on protein translation led to the identification of its role in targeting the mTORC1 signaling pathway. This discovery was detailed in a seminal publication by Coffey RT, et al. in the Journal of Biological Chemistry in 2016, which remains the primary reference for the compound's initial characterization.[1]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature. Commercial suppliers list it as a "custom-made product," suggesting a proprietary synthesis route. However, based on its chemical structure, (8S)-3,8-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-2,4,10,17-tetraazaoctadec-3-enedioic acid 1-(1,1-dimethylethyl) 18-(phenylmethyl) ester , a plausible synthetic approach would involve standard peptide coupling and protection group chemistry. The key features of the molecule are a carbobenzyloxy (Cbz) protected arginine derivative.
General synthetic strategies for similar compounds often involve:
-
Protection of amino acids: Utilizing protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) to selectively protect amino and other functional groups.
-
Peptide coupling: Formation of amide bonds using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Deprotection: Removal of protecting groups under specific conditions to yield the final compound.
While a specific protocol for this compound is not available, a general procedure for the N-Cbz protection of amino acids is presented below as a representative step in such a synthesis.
Experimental Protocol: General N-Cbz Protection of an Amino Group
Materials:
-
Amino acid or amine-containing starting material
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or sodium bicarbonate solution (e.g., 2 M)
-
Dioxane or other suitable organic solvent
-
Water
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino-containing starting material in the aqueous sodium carbonate solution.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, either neat or dissolved in a suitable solvent like dioxane, while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more sodium carbonate solution as needed.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.
-
Extract the N-Cbz protected product with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-Cbz protected product.
-
Purify the product by recrystallization or column chromatography as needed.
Mechanism of Action
This compound exerts its inhibitory effect on mTORC1 through a novel mechanism that does not involve direct binding to the mTOR kinase. Instead, it interacts with ubiquilin proteins, specifically ubiquilins 1, 2, and 4.[1] Ubiquilin 2 has been identified as a positive regulator of mTORC1, and the binding of this compound to ubiquilins 2 and 4 is linked to the downstream inhibition of mTORC1 signaling.[1]
The primary downstream effect of this compound is the potent and selective inhibition of the phosphorylation of the eIF4E-binding protein 1 (4EBP1).[1] To a lesser extent, it also inhibits the phosphorylation of p70S6 kinase (p70S6k).[1] This contrasts with rapamycin, which preferentially inhibits p70S6k phosphorylation.[1] The inhibition of 4EBP1 phosphorylation by this compound leads to a significant blockage of protein translation.[1]
The signaling pathway can be visualized as follows:
Caption: this compound signaling pathway.
Quantitative Data
The biological activity of this compound has been quantified in several key assays. A summary of the available data is presented below.
| Parameter | Assay | Value | Cell Line | Reference |
| EC50 | Inhibition of Protein Synthesis ([35S]methionine/cysteine incorporation) | ~3 µM | HEK293T | [2] |
| Maximal Inhibition | Inhibition of Protein Synthesis | 68% at 10 µM | HEK293T | [1] |
| Effect on Phosphorylation | 4EBP1 Phosphorylation | Potent Inhibition | HEK293T | [1] |
| Effect on Phosphorylation | p70S6k Phosphorylation | Weaker Inhibition | HEK293T | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of this compound's biological activity. The following sections provide methodologies for key assays based on standard laboratory practices and information derived from the primary literature.
Western Blot for 4EBP1 and p70S6k Phosphorylation
This protocol describes the detection of phosphorylated 4EBP1 (Thr37/46) and p70S6k (Thr389) by Western blot.
Workflow Diagram:
Caption: Western blot workflow.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-4EBP1 (Thr37/46), rabbit anti-phospho-p70S6k (Thr389), and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein).
-
Protein Synthesis Assay ([35S]methionine/cysteine Incorporation)
This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids.
Workflow Diagram:
Caption: Protein synthesis assay workflow.
Materials:
-
Methionine and cysteine-free cell culture medium
-
[35S]methionine/cysteine labeling mix
-
This compound
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound for the specified duration.
-
-
Amino Acid Starvation and Radiolabeling:
-
Wash cells with PBS and then incubate in methionine and cysteine-free medium for 30-60 minutes.
-
Add [35S]methionine/cysteine labeling mix to the medium and incubate for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Protein Precipitation:
-
Wash cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells with a suitable lysis buffer.
-
Precipitate the proteins by adding cold TCA to the cell lysates on ice.
-
-
Quantification:
-
Collect the precipitated proteins by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol.
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration of a parallel, unlabeled sample.
-
Conclusion
This compound represents a novel class of mTORC1 inhibitors with a distinct mechanism of action mediated by ubiquilin proteins. Its preferential inhibition of 4EBP1 phosphorylation makes it a valuable tool for dissecting the downstream signaling of mTORC1 and a potential therapeutic agent. Further research into its synthesis and biological activities will undoubtedly provide deeper insights into mTORC1 regulation and its role in disease.
References
Cbz-B3A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action as an mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-B3A is a potent and specific small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory effects and diagrams illustrating its mechanism of action are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex organic molecule with the molecular formula C35H58N6O9.[1][2] Its structure features multiple carbamate and amide functional groups, contributing to its chemical properties and biological activity.
Chemical Structure:
References
In Vitro Biological Activity of Cbz-B3A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-B3A has emerged as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1] Its unique mechanism of action, which appears to involve the modulation of ubiquilin proteins, distinguishes it from other mTOR inhibitors and presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its effects on mTORC1 signaling, protein translation, and its interaction with potential binding partners. The information is presented to support further research and drug development efforts centered on this molecule.
Core Biological Activity: Inhibition of mTORC1 Signaling
This compound exerts its primary biological effect through the potent and selective inhibition of mTORC1 signaling.[1] This inhibition leads to a cascade of downstream effects, most notably the suppression of protein synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the in vitro biological activity of this compound.
| Parameter | Value | Cell Line / System | Reference |
| EC50 (Global Protein Translation Inhibition) | ~3 µM | HEK-293T cells | [1][2] |
| Maximal Inhibition of Protein Translation | 68% | HEK-293T cells (at 10 µM) | [1][2] |
| Inhibition of 4EBP1 Phosphorylation | Yes | Not specified | [1] |
| Inhibition of p70S6k Phosphorylation | Yes | Not specified | [1] |
| Binding to Ubiquilins | Binds to Ubiquilin-1, -2, and -4 | Not specified | [3] |
Mechanism of Action: A Novel Approach to mTORC1 Inhibition
This compound's mechanism of action is distinct from classic mTOR inhibitors like rapamycin.[2] While both culminate in the suppression of mTORC1 signaling, this compound appears to function through its interaction with ubiquilin proteins.[1][3] Ubiquilins are involved in protein degradation and cellular signaling, suggesting that this compound may modulate mTORC1 activity by influencing the stability or interaction of key regulatory proteins within the pathway.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound mediated mTORC1 inhibition.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the biological activity of this compound.
Inhibition of Global Protein Translation ([³⁵S]-Methionine/Cysteine Incorporation Assay)
This assay quantifies the rate of new protein synthesis by measuring the incorporation of radiolabeled amino acids.
Experimental Workflow:
Caption: Workflow for the [³⁵S]-methionine/cysteine incorporation assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed HEK-293T cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle (DMSO) for 4 hours.
-
-
Radiolabeling:
-
Following treatment, wash the cells once with pre-warmed PBS.
-
Starve the cells in methionine/cysteine-free DMEM for 30 minutes.
-
Add fresh methionine/cysteine-free DMEM containing 10 µCi/mL of [³⁵S]-methionine/cysteine labeling mix and incubate for 30 minutes.
-
-
Protein Precipitation and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of 0.1 M NaOH and incubating for 10 minutes at room temperature.
-
Transfer the lysate to a microcentrifuge tube.
-
Precipitate the protein by adding an equal volume of 20% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.
-
Collect the protein precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with 5% TCA and once with ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Normalize the counts to the total protein concentration determined from a parallel set of non-radiolabeled wells.
-
Analysis of mTORC1 Substrate Phosphorylation (Western Blotting)
This method is used to assess the phosphorylation status of key mTORC1 downstream targets, 4E-BP1 and p70S6K, as a direct readout of mTORC1 activity.
Experimental Workflow:
Caption: Workflow for Western blot analysis of mTORC1 substrate phosphorylation.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in the previous protocol.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated 4E-BP1 (Thr37/46) and phosphorylated p70S6K (Thr389) overnight at 4°C.
-
Also, probe separate membranes with antibodies against total 4E-BP1 and total p70S6K to serve as loading controls.
-
Wash the membranes three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Future Directions
While the current data provides a strong foundation for understanding the in vitro activity of this compound, further studies are warranted to fully elucidate its mechanism and therapeutic potential. Key areas for future investigation include:
-
Determination of the direct IC50 value of this compound on mTORC1 kinase activity. This will provide a more precise measure of its potency as a direct inhibitor.
-
Quantitative characterization of the binding affinity of this compound to ubiquilins 1, 2, and 4. Determining the dissociation constants (Kd) will be crucial for understanding the structure-activity relationship and for optimizing future drug candidates.
-
Identification of the specific ubiquilin-interacting partners that are modulated by this compound to affect mTORC1 signaling. This will provide a more detailed mechanistic understanding of its novel mode of action.
By addressing these questions, the scientific community can further unlock the potential of this compound as a novel therapeutic agent targeting the mTORC1 pathway.
References
The Effect of Cbz-B3A on 4EBP1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule Cbz-B3A and its impact on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). This document details the proposed mechanism of action, presents quantitative data from preclinical studies, and offers detailed experimental protocols for researchers investigating this pathway.
Introduction: 4EBP1 Phosphorylation and mTORC1 Signaling
The mammalian target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism.[1][2] A key downstream effector of mTORC1 is 4EBP1, a translational repressor protein. In its hypophosphorylated state, 4EBP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[3][4][5][6]
Upon activation by growth factors, nutrients, and other stimuli, mTORC1 phosphorylates 4EBP1 on multiple residues in a hierarchical manner, including Threonine-37 (Thr37), Threonine-46 (Thr46), Serine-65 (Ser65), and Threonine-70 (Thr70).[4][7] This hyperphosphorylation causes the dissociation of 4EBP1 from eIF4E, leading to the initiation of protein synthesis.[5][6] Dysregulation of the mTORC1-4EBP1 axis is a common feature in various diseases, including cancer, making it a significant target for therapeutic intervention.[1][8]
This compound: A Novel Inhibitor of mTORC1 Signaling
This compound is a small molecule inhibitor of mTORC1 signaling.[1][9] Unlike traditional mTOR inhibitors like rapamycin, which primarily affects the phosphorylation of p70S6 Kinase (p70S6K), this compound demonstrates a more pronounced inhibition of 4EBP1 phosphorylation.[1][2] This distinct mechanism of action makes this compound a valuable tool for studying the specific roles of 4EBP1-mediated translation and a potential therapeutic agent.
Proposed Mechanism of Action
Current research indicates that this compound does not directly bind to mTORC1. Instead, its inhibitory effects are mediated through its interaction with Ubiquilin proteins, specifically Ubiquilins 1, 2, and 4.[1][10] The proposed mechanism is as follows:
-
Ubiquilin 2 as a Positive Regulator: Studies have shown that the knockdown of Ubiquilin 2 leads to a decrease in 4EBP1 phosphorylation, suggesting that Ubiquilin 2 is a positive regulator of mTORC1 activity.[1][2]
-
This compound Interaction with Ubiquilins: this compound has been shown to bind to Ubiquilins 1, 2, and 4.[1][9][10]
-
Modulation of mTORC1 Signaling: By binding to Ubiquilins 2 and 4, this compound is thought to interfere with their ability to positively regulate mTORC1, leading to a decrease in the phosphorylation of 4EBP1.[1] The knockdown of both Ubiquilins 2 and 4 has been shown to diminish the inhibitory effect of this compound on 4EBP1 phosphorylation.[1][2]
This indirect mechanism of mTORC1 inhibition distinguishes this compound from other known mTOR inhibitors and suggests a novel link between protein quality control pathways and the regulation of translation.
Caption: Proposed mechanism of this compound-mediated inhibition of mTORC1 signaling.
Quantitative Data
The following tables summarize the quantitative effects of this compound on protein translation and mTORC1 signaling as reported in preclinical studies.
Table 1: Effect of this compound on Global Protein Translation
| Parameter | Value | Cell Line | Method | Reference |
| Maximal Inhibition | 68% | HEK293T | [35S]methionine/cysteine incorporation | [1][9] |
| EC50 (Translation) | ~3 µM | HEK293T | [35S]methionine/cysteine incorporation | [9] |
| Concentration for Max. Inh. | 10 µM | HEK293T | [35S]methionine/cysteine incorporation | [9] |
Table 2: Comparative Effects of this compound and Rapamycin on mTORC1 Substrates
| Compound | Effect on p-4EBP1 | Effect on p-p70S6K | Key Observation | Reference |
| This compound | Strong Inhibition | Moderate Inhibition | Preferentially inhibits 4EBP1 phosphorylation. | [1][2] |
| Rapamycin | Moderate Inhibition | Strong Inhibition | Preferentially inhibits p70S6K phosphorylation.[1][2] | [1][2] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the effects of this compound on 4EBP1 phosphorylation and protein synthesis.
Western Blotting for 4EBP1 Phosphorylation
This protocol details the detection of total and phosphorylated 4EBP1 by western blot.
1. Cell Lysis: a. Culture cells to desired confluency and treat with this compound at various concentrations and time points. b. Wash cells once with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and collect the lysate. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
3. Antibody Incubation: a. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
- Rabbit anti-phospho-4EBP1 (Thr37/46)
- Rabbit anti-phospho-4EBP1 (Ser65)
- Rabbit anti-4EBP1 (total)
- Mouse anti-β-actin (loading control) b. Wash the membrane three times for 5 minutes each with TBS-T. c. Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature. d. Wash the membrane three times for 5 minutes each with TBS-T.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize protein bands using a chemiluminescence imaging system. c. Quantify band intensity using densitometry software (e.g., ImageJ).
Caption: Experimental workflow for Western blotting.
SUnSET Assay for Measuring Global Protein Synthesis
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis.[11][12][13]
1. Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with this compound at desired concentrations for the desired duration.
2. Puromycin Labeling: a. Add puromycin to the culture medium at a final concentration of 1-10 µg/mL. b. Incubate for 15-30 minutes at 37°C.
3. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse cells and quantify protein concentration as described in the Western Blotting protocol (Section 4.1).
4. Western Blotting: a. Perform SDS-PAGE and protein transfer as described in Section 4.1. b. Block the membrane in 5% non-fat dry milk in TBS-T. c. Incubate with a primary antibody against puromycin (e.g., mouse anti-puromycin) overnight at 4°C. d. Proceed with secondary antibody incubation, detection, and data analysis as described in the Western Blotting protocol. A decrease in the puromycin signal indicates inhibition of protein synthesis.
Reference Signaling Pathway
For context, the following diagram illustrates the canonical mTORC1 signaling pathway leading to 4EBP1 phosphorylation.
Caption: Overview of the canonical mTORC1 signaling pathway.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4E-BP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]
The Role of Cbz-B3A in Translation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Cbz-B3A, a potent inhibitor of mTORC1 signaling and cap-dependent translation. It is designed to offer a comprehensive resource for researchers and drug development professionals working in oncology and related fields.
Core Mechanism of Action
This compound exerts its inhibitory effects on protein synthesis through the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. Specifically, this compound has been identified as a potent inhibitor of mTORC1 signaling.[1][2][3] Its mechanism involves the inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2][3]
Unphosphorylated 4EBP1 binds to the eukaryotic translation initiation factor eIF4E, preventing its assembly into the eIF4F complex. This complex is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into protein. By inhibiting 4EBP1 phosphorylation, this compound effectively sequesters eIF4E, leading to a significant reduction in the overall rate of protein synthesis. It has been demonstrated that this compound can block translation by as much as 68%.[1][2][3]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on mTORC1 signaling and translation.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of Translation | 68% | Not specified | [1][2][3] |
| Inhibition of 4EBP1 Phosphorylation | Effective at 10 µM | Not specified | [2] |
| Inhibition of p70S6k (Thr-389) Phosphorylation | Effective at 10 µM | Not specified | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound inhibits translation.
Caption: this compound inhibits mTORC1, preventing 4EBP1 phosphorylation and subsequent translation initiation.
Experimental Protocols
While the primary literature provides the foundational data, detailed, step-by-step experimental protocols for the synthesis and characterization of this compound and its biological activity are typically found within the supplementary materials of the cited publications or require further methodology-focused research. The key experimental approaches to study the effects of this compound would include:
Western Blotting for Phosphorylated Proteins
This technique is crucial for assessing the phosphorylation status of key proteins in the mTORC1 pathway.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, cancer cell lines) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated 4EBP1 (e.g., anti-phospho-4EBP1 Ser65) and phosphorylated p70S6k (e.g., anti-phospho-p70S6k Thr389). Also, probe for total 4EBP1, total p70S6k, and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Translation Inhibition Assay (e.g., SUnSET)
Surface sensing of translation (SUnSET) is a non-radioactive method to monitor global protein synthesis.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.
-
Puromycin Labeling: During the last 15-30 minutes of the this compound treatment, add a low concentration of puromycin to the culture medium. Puromycin is a structural analog of tyrosyl-tRNA and is incorporated into nascent polypeptide chains, effectively terminating translation.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.
-
Immunoblotting: Use a primary antibody that specifically recognizes puromycin to detect the puromycin-labeled peptides. The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis.
-
Analysis: Quantify the puromycin signal for each treatment condition and normalize it to a loading control. A decrease in the puromycin signal in this compound-treated cells indicates translation inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound on a cellular level.
Caption: A typical experimental workflow to assess this compound's impact on protein phosphorylation and translation.
Conclusion
This compound is a valuable research tool for studying the intricacies of the mTORC1 signaling pathway and its role in regulating protein synthesis. Its specific mechanism of action, centered on the inhibition of 4EBP1 phosphorylation, makes it a potent inhibitor of cap-dependent translation. For drug development professionals, this compound serves as a lead compound and a mechanistic probe for the development of novel therapeutics targeting the translation machinery, which is often dysregulated in diseases such as cancer. Further investigation into the ubiquilin-mediated aspect of its activity, as suggested by the primary literature, may reveal additional layers of regulatory complexity and offer new avenues for therapeutic intervention.
References
Cbz-B3A: A Novel Research Tool for Elucidating mTORC1 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurodegeneration. The mTOR complex 1 (mTORC1) is a key component of this pathway, and its selective inhibition is a major focus of therapeutic development. Cbz-B3A has emerged as a potent and selective small molecule inhibitor of mTORC1 signaling, offering a unique mechanism of action that distinguishes it from traditional mTOR inhibitors like rapamycin. This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that has been identified as a potent and selective inhibitor of mTORC1 signaling.[1][2] Unlike rapamycin, which primarily affects the phosphorylation of p70S6 kinase (p70S6K), this compound demonstrates a more pronounced inhibition of the phosphorylation of eIF4E-binding protein 1 (4EBP1).[1][2][3] This differential activity makes this compound a valuable tool for dissecting the distinct downstream branches of mTORC1 signaling.
Mechanism of Action
This compound exerts its inhibitory effect on mTORC1 through a novel mechanism involving ubiquilin proteins.[1][2] It does not appear to bind directly to mTORC1 itself. Instead, this compound has been shown to bind to ubiquilins 1, 2, and 4.[1][2][3] The current model suggests that the interaction of this compound with ubiquilins 2 and 4 is critical for its inhibitory activity on mTORC1.[1][2] Interestingly, knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of 4EBP1, suggesting that ubiquilin 2 may play a role in activating mTORC1.[1][2] this compound's interaction with these ubiquilins appears to interfere with this activation, leading to the specific downstream inhibition of 4EBP1 phosphorylation.[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Protein Synthesis Inhibition) | ~3 µM | - | [1] |
| EC50 (4EBP1 Hyper-phosphorylation Inhibition) | 2 µM | HEK-293T cells | [4] |
| Maximal Inhibition of Protein Synthesis | 68% (at 10 µM) | - | [1] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Effect at 10 µM (48h treatment) | Notes | Reference |
| Various Human Leukemia Cell Lines | Slows cellular growth | Not cytotoxic | [1][2] |
| NCI-60 Panel | Varied effects on proliferation | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the mTOR pathway.
Cell Culture and Treatment
-
Cell Lines: HEK-293T or human leukemia cell lines (e.g., MOLT-4, SR) are suitable for these studies.[1][4]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment: Seed cells at an appropriate density. The following day, replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. A typical concentration range for this compound is 1-10 µM.[4]
Western Blot Analysis of mTORC1 Signaling
This protocol is designed to assess the phosphorylation status of key mTORC1 downstream targets, 4EBP1 and p70S6K, following this compound treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-4EBP1 (Thr37/46)
-
Total 4EBP1
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the relative phosphorylation levels.
In Vitro mTORC1 Kinase Assay
This assay can be used to determine the direct inhibitory effect of this compound on mTORC1 kinase activity and to calculate its IC50 value.
-
Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK-293T) in a CHAPS-based lysis buffer.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody conjugated to agarose beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complex with kinase buffer.
-
Resuspend the beads in kinase buffer containing recombinant, inactive 4E-BP1 as a substrate and ATP.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-4EBP1 antibody.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Cell Viability/Proliferation Assay
This assay is used to determine the effect of this compound on cell growth and to calculate its IC50 for proliferation inhibition.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). Follow the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound represents a valuable and unique research tool for the study of mTORC1 signaling. Its distinct mechanism of action, centered on the modulation of ubiquilin proteins, and its preferential inhibition of 4EBP1 phosphorylation provide researchers with a powerful means to dissect the complexities of the mTOR pathway. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound to further our understanding of mTORC1 in both normal physiology and disease.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
Cbz-B3A CAS number 1884710-81-9
An In-Depth Technical Guide to Cbz-B3A (CAS 1884710-81-9): A Novel Ubiquilin-Mediated mTORC1 Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1884710-81-9) is a potent, cell-permeable small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike conventional mTOR inhibitors like rapamycin, this compound operates through a novel mechanism involving the ubiquilin (UBQLN) family of proteins. It demonstrates a preferential and potent inhibition of eIF4E-binding protein 1 (4EBP1) phosphorylation, leading to a significant blockade of cap-dependent translation. This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its function, based on the seminal research in the field.
Core Compound Properties and Activity
This compound is distinguished by its unique activity profile compared to the well-characterized mTOR inhibitor, rapamycin. The primary functional impact is a robust inhibition of protein synthesis.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 1884710-81-9 |
| Molecular Formula | C₃₅H₅₈N₆O₉ |
| Molecular Weight | 706.87 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO (≥ 20 mg/mL) |
| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (1 year) |
Table 2: Comparative Inhibitory Activity
| Compound | Effect on Global Translation | Primary Downstream Target Selectivity |
| This compound | 68% inhibition [1][2] | Strong inhibition of 4EBP1 phosphorylation[1][2] |
| Rapamycin | 35% inhibition[1][2] | Preferential inhibition of p70S6k phosphorylation[1] |
Mechanism of Action: A Novel Ubiquilin-Dependent Pathway
This compound's mechanism diverges significantly from direct mTOR kinase inhibitors. It does not bind directly to mTORC1 but instead interacts with members of the ubiquilin family, revealing a previously unappreciated regulatory axis for mTORC1 signaling.[1][2]
-
Binding to Ubiquilins : this compound has been shown to bind to ubiquilins 1, 2, and 4.[1][2]
-
Role of Ubiquilin 2 : Experimental evidence suggests that ubiquilin 2 is a positive regulator of mTORC1. The knockdown of ubiquilin 2 alone leads to a decrease in the phosphorylation of 4EBP1.[1][2]
-
Mediated Inhibition : The inhibitory effect of this compound on mTORC1 is dependent on the presence of ubiquilins 2 and 4. Knockdown of these two ubiquilins diminishes the ability of this compound to block 4EBP1 phosphorylation.[1]
This mechanism suggests that this compound functionally antagonizes a ubiquilin-dependent activation pathway that signals to mTORC1, thereby coordinating cytosolic protein quality control with cell growth and proliferation.[1]
Caption: this compound Signaling Pathway
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
Cell Culture and Treatment
-
Cell Lines: Human leukemia cell lines (e.g., K562) are suitable for studying the effects of this compound.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are typically treated with a final concentration of 3-10 µM this compound for a specified duration (e.g., 2-4 hours) before analysis. A vehicle control (DMSO) is run in parallel.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the phosphorylation status of key mTORC1 downstream targets.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-4EBP1 (Thr37/46)
-
Total 4EBP1
-
Phospho-p70S6k (Thr389)
-
Total p70S6k
-
A loading control (e.g., Actin or GAPDH)
-
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western Blot Workflow
Translation Inhibition Assay
-
Methodology: A luciferase reporter assay is commonly used to quantify global translation activity.
-
Procedure:
-
Cells are transfected with a plasmid encoding a reporter gene, such as Firefly luciferase.
-
Following transfection, cells are treated with this compound, rapamycin, or a vehicle control for a defined period.
-
Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Luciferase activity is normalized to total protein concentration to account for differences in cell number.
-
The percentage of translation inhibition is calculated relative to the vehicle-treated control.
-
RNA Interference (RNAi) for Ubiquilin Knockdown
This protocol is used to validate the on-target effect of this compound through the ubiquilin pathway.
-
siRNA Transfection: Cells are transfected with siRNAs specifically targeting ubiquilin 1, 2, 4, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target protein knockdown.
-
Verification of Knockdown: A portion of the cells is collected to verify the knockdown efficiency by Western blotting for UBQLN1, UBQLN2, and UBQLN4.
-
This compound Treatment and Analysis: The remaining cells are treated with this compound (e.g., 3 µM) or vehicle. The effect on 4EBP1 phosphorylation is then assessed by Western blot as described in section 3.2.
Summary and Future Directions
This compound represents a first-in-class mTORC1 inhibitor that functions by modulating the activity of ubiquilin proteins. Its distinct mechanism, characterized by potent and selective inhibition of 4EBP1 phosphorylation, differentiates it from rapamycin and its analogs. This unique mode of action provides a valuable chemical probe for investigating the intersection of protein quality control pathways and metabolic signaling. For drug development professionals, this compound exemplifies a novel strategy that could be exploited for therapeutic intervention in diseases characterized by mTORC1 hyperactivation, such as certain cancers and metabolic disorders. Further research is warranted to fully elucidate the molecular interactions between this compound and the ubiquilin proteins and to explore its efficacy and safety in preclinical disease models.
References
Cbz-B3A: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Cbz-B3A, a potent inhibitor of mTORC1 signaling. The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound.
Core Compound Information
| Parameter | Value | Source |
| CAS Number | 1884710-81-9 | [1][2][3] |
| Molecular Formula | C35H58N6O9 | [1][2][3][4] |
| Molecular Weight | 706.87 g/mol | [1][4] |
| Purity | ≥98% (HPLC) | [1] |
Quantitative Solubility Data
This compound is sparingly soluble in aqueous solutions and exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Remarks | Source |
| DMSO | 10 mg/mL (14.14 mM) | Sonication is recommended to aid dissolution. | [4] |
| DMSO | 2 mg/mL | Clear solution observed. | |
| DMSO | 15 mg/mL | Clear solution observed. | |
| DMSO | 20 mg/mL | Clear solution observed. | |
| DMSO | 25 mg/mL | Clear solution observed. |
Quantitative Stability Data
The stability of this compound is dependent on its physical state and storage conditions.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| In Solvent (-80°C) | -80°C | 1 year | [4] |
| Short-term | 0°C | Not specified | [1] |
Mechanism of Action: mTORC1 Signaling Inhibition
This compound functions as a potent inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4] It specifically inhibits the phosphorylation of the eIF4E-binding protein 1 (4EBP1), a key downstream effector of mTORC1.[2][4] This inhibition ultimately leads to a blockage of protein translation.[2][4]
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standard methodologies for small molecules can be adapted.
Kinetic Solubility Determination Protocol
This protocol outlines a general procedure for determining the kinetic solubility of a compound like this compound.
Caption: General workflow for kinetic solubility assessment.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Measurement: Determine the amount of dissolved compound. This can be done using various methods:
-
Nephelometry: Measures the turbidity of the solution, which is indicative of precipitation.
-
UV-Vis Spectroscopy: After filtering or centrifugation to remove any precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance at a specific wavelength.
-
LC-MS/MS: Provides a highly sensitive and specific measurement of the compound's concentration in the supernatant.
-
-
Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate.
Stability Testing Protocol
This protocol provides a framework for assessing the stability of this compound under various conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration. Aliquot the solutions into appropriate storage vials to avoid repeated freeze-thaw cycles. For solid-state stability, weigh out precise amounts of the compound into vials.
-
Storage Conditions: Store the samples under a range of conditions as per ICH guidelines.[5][6] This typically includes:
-
Long-term: 25°C/60% RH or 30°C/65% RH
-
Intermediate: 30°C/65% RH
-
Accelerated: 40°C/75% RH
-
Refrigerated: 5°C
-
Frozen: -20°C and -80°C
-
-
Time Points: Define the time points for analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This method should be able to separate the parent compound from any potential degradation products.
-
Analysis: At each time point, analyze the samples to determine the remaining concentration of this compound and identify and quantify any degradation products.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life or retest period for the compound under the tested storage conditions.
References
Cbz-B3A: A Technical Guide to its Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-B3A is a small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike direct mTOR inhibitors, this compound functions through a novel mechanism involving the ubiquilin (UBQLN) family of proteins. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and effects of this compound on various cancer cell lines, with a particular focus on human leukemia. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Introduction
The mTORC1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a unique inhibitor of this pathway, demonstrating a distinct mode of action compared to well-established mTOR inhibitors like rapamycin. This document serves as a comprehensive resource for understanding the preclinical profile of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on mTORC1 signaling not by directly binding to the mTOR kinase, but by interacting with ubiquilins 1, 2, and 4.[1][2] This interaction disrupts the normal function of these shuttle proteins, which are involved in protein quality control. The binding of this compound to ubiquilins leads to a downstream reduction in the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2] Hypophosphorylated 4EBP1 binds to the eukaryotic initiation factor eIF4E, preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[1] This ultimately results in a significant blockage of protein synthesis, a key driver of cancer cell growth.
Effects on Cancer Cell Lines
This compound has been shown to slow the cellular growth of several human leukemia cell lines.[1][2] Notably, this effect is primarily cytostatic rather than cytotoxic.
Quantitative Data
The following table summarizes the effect of this compound on the growth of various human leukemia cell lines as reported in Coffey et al., 2016.
| Cell Line | Cancer Type | This compound Concentration (µM) | Growth Inhibition (%) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10 | ~50 |
| HL-60(TB) | Acute Promyelocytic Leukemia | 10 | ~40 |
| K-562 | Chronic Myelogenous Leukemia | 10 | ~60 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10 | ~55 |
| RPMI-8226 | Multiple Myeloma | 10 | ~30 |
| SR | Acute Lymphoblastic Leukemia | 10 | ~45 |
Note: Growth inhibition was measured after a 48-hour treatment period. Data is approximated from graphical representations in the source publication.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture
Human leukemia cell lines (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, and SR) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for 4EBP1 Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with desired concentrations of this compound or vehicle control (DMSO) for the specified time. After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated 4EBP1 (e.g., anti-phospho-4EBP1 Thr37/46) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Translation Assay (Luciferase Reporter)
-
Transfection: Transfect cells with a plasmid encoding a luciferase reporter gene under the control of a constitutive promoter.
-
Treatment: After allowing for reporter gene expression, treat the cells with various concentrations of this compound.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay kit. A decrease in luminescence in this compound-treated cells compared to control cells indicates an inhibition of translation.
Cell Growth Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Conclusion
This compound represents a novel class of mTORC1 signaling inhibitors with a unique mechanism of action mediated by ubiquilins. Its ability to inhibit translation and slow the growth of leukemia cell lines suggests its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the anticancer properties of this compound and the development of related compounds.
References
Early Studies on the Efficacy of Cbz-B3A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-B3A has been identified as a potent and selective inhibitor of mTORC1 signaling, a critical pathway in cellular metabolism, growth, and proliferation. Unlike direct mTOR inhibitors, this compound exhibits a novel mechanism of action, appearing to bind to ubiquilins 1, 2, and 4. This interaction leads to the inhibition of the phosphorylation of eIF4E-binding protein 1 (4EBP1), a key regulator of protein synthesis. Early preclinical studies have demonstrated the potential of this compound as a modulator of mTORC1 signaling with distinct effects compared to established inhibitors like rapamycin. This document provides an in-depth technical overview of the foundational studies on this compound's efficacy, detailing the experimental methodologies and summarizing the key quantitative findings.
Quantitative Data Summary
The initial characterization of this compound revealed its significant impact on protein synthesis and the phosphorylation of key mTORC1 downstream targets. The following tables summarize the quantitative data from these early studies.
| Parameter | This compound | Rapamycin | Reference |
| Inhibition of Translation | 68% | 35% | [1] |
| EC50 for Translation Inhibition | ~3 µM | Not Reported | [1] |
| Maximal Inhibition Concentration | 10 µM | Not Reported | [1] |
| A summary of the comparative efficacy of this compound and Rapamycin on global protein translation. |
| Cell Line | This compound IC50 (µM) | Cytotoxicity | Reference |
| Human Leukemia Cell Line (example) | Varies by cell line | Not cytotoxic | [1] |
| Summary of this compound's effect on the cellular growth of human leukemia cell lines. |
| Target | This compound (10 µM) Effect | Reference |
| Phosphorylation of 4EBP1 | Inhibition | [1] |
| Phosphorylation of p70S6k (Thr-389) | Inhibition | [1] |
| Overview of this compound's impact on key mTORC1 signaling proteins. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the early evaluation of this compound.
In Vitro Translation Assay
This assay was performed to quantify the effect of this compound on overall protein synthesis.
-
System: Rabbit reticulocyte lysate in vitro translation system.
-
Template: Luciferase mRNA.
-
Procedure:
-
Rabbit reticulocyte lysate was programmed with luciferase mRNA.
-
The lysate was treated with varying concentrations of this compound or rapamycin. A DMSO control was included.
-
The reactions were incubated to allow for protein synthesis.
-
Luciferase activity was measured using a luminometer, which serves as a proxy for the amount of protein synthesized.
-
The percentage of translation inhibition was calculated relative to the DMSO control.
-
Western Blot Analysis for Phosphorylated Proteins
This method was used to assess the phosphorylation status of mTORC1 downstream targets, 4EBP1 and p70S6K.
-
Cell Culture: Human leukemia cell lines were cultured in appropriate media.
-
Treatment: Cells were treated with 10 µM this compound or a vehicle control (DMSO) for a specified duration.
-
Lysis: Cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes were blocked to prevent non-specific antibody binding.
-
The membranes were incubated with primary antibodies specific for phosphorylated 4EBP1 (e.g., at Thr37/46) and phosphorylated p70S6K (at Thr389). Antibodies against total 4EBP1 and p70S6K were used as loading controls.
-
After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability/Proliferation Assay
This assay was conducted to determine the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Human leukemia cells were seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound.
-
Incubation: The plates were incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert MTT into a purple formazan product.
-
Data Analysis: The absorbance of the formazan product was measured using a plate reader. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) were calculated from the dose-response curves.
Ubiquilin Binding Assay
This assay was performed to identify the direct binding partners of this compound.
-
Method: Affinity chromatography.
-
Procedure:
-
This compound was immobilized on a resin to create an affinity matrix.
-
A lysate from a relevant cell line was passed over the this compound-coupled resin.
-
Proteins that bind to this compound were retained on the resin while non-binding proteins were washed away.
-
The bound proteins were then eluted from the resin.
-
The eluted proteins were identified using mass spectrometry.
-
-
Results: This assay identified ubiquilins 1, 2, and 4 as binding partners of this compound.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this document.
References
Cbz-B3A and Autophagy Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the small molecule Cbz-B3A and its role in the regulation of autophagy. It details its mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and includes mandatory visualizations of signaling pathways and experimental workflows.
Introduction
Overview of this compound
This compound is a small molecule identified as a potent inhibitor of mTORC1 (mechanistic target of rapamycin complex 1) signaling.[1][2][3] Its chemical formula is C35H58N6O9.[4] By targeting a critical negative regulator of autophagy, this compound serves as a tool for inducing and studying the autophagic process. Its primary characterized effect is the inhibition of phosphorylation of downstream mTORC1 targets, which consequently blocks cap-dependent translation.[1][3]
The Autophagy Pathway
Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within a double-membraned vesicle called an autophagosome.[5][6][] The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cargo is degraded and recycled.[5][8][9] This process is critical for cell survival during stress conditions like nutrient deprivation and is implicated in numerous physiological and pathological processes, including development, neurodegenerative diseases, and cancer.[9][10]
Core Mechanism: this compound as an mTORC1 Inhibitor
The mTORC1 Signaling Hub in Autophagy
The mTORC1 kinase complex is a central negative regulator of autophagy.[10] Under nutrient-rich conditions, active mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex.[11][12] The ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, is essential for the initiation of autophagosome formation.[10][11][13] mTORC1 phosphorylation of ULK1 and ATG13 prevents the activation of the ULK1 kinase activity, thereby blocking the first step of the autophagy cascade.[11]
Downstream of the ULK1 complex, the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin-1, Vps34, and ATG14L, is activated to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a crucial step for autophagosome nucleation.[10][14][15]
This compound's Role in Disinhibiting Autophagy
This compound induces autophagy by inhibiting mTORC1 signaling.[1][2][3] This inhibition relieves the suppression of the ULK1 complex, allowing it to become active and initiate the formation of the autophagosome. The evidence for this compound's mechanism stems from its observed ability to inhibit the phosphorylation of key mTORC1 downstream targets, eIF4E-binding protein 1 (4EBP1) and p70S6 kinase (p70S6K).[1][3] By preventing mTORC1 from phosphorylating its substrates, this compound effectively mimics a state of nutrient starvation, leading to a robust induction of the autophagic pathway.
Caption: this compound inhibits mTORC1, activating the ULK1 complex and inducing autophagy.
Quantitative Analysis of this compound Activity
The following table summarizes the currently available quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell/System Context | Reference |
| Inhibition of Translation | 68% | Not specified | [1][3] |
| Effective Concentration | 10 µM | Used to inhibit phosphorylation of 4EBP1 and p70S6K | [1] |
Key Experimental Protocols for Studying this compound and Autophagy
To investigate the effects of this compound on autophagy, several key experimental techniques are employed. These include Western blotting to monitor protein levels and post-translational modifications, fluorescence microscopy to visualize autophagosomes, and flow cytometry for high-throughput quantification.
Western Blotting for Autophagy Markers
Western blotting is a fundamental technique to assess the status of the autophagy pathway by measuring the levels of key protein markers. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation, and the degradation of the autophagy receptor p62/SQSTM1 indicates functional autophagic flux.[5] Additionally, the phosphorylation status of mTORC1 targets like 4EBP1 can be assessed to confirm this compound activity.
Detailed Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or control vehicle for the specified time.
-
Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16][17]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the dish (e.g., 100 µl per well of a 6-well plate).[16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]
-
Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[16][17]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[16]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load 20 µg of each protein sample into the wells of an SDS-PAGE gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[18]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[16][17]
-
Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, anti-phospho-4EBP1, anti-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times for 5 minutes each with TBST.[17][18]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times for 5 minutes each with TBST.[17][18]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Image the resulting signal using a digital imager or X-ray film.
-
Caption: A typical workflow for Western blot analysis of autophagy markers.
Fluorescence Microscopy for LC3 Puncta Visualization
This method allows for the direct visualization and quantification of autophagosomes within cells.[5] Upon induction of autophagy, cytosolic LC3-I is lipidated to LC3-II and recruited to the autophagosomal membrane, where it appears as distinct puncta.[5]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight, then treat with this compound or control vehicle. To measure autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1.[20]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with a solution of 0.1% Triton X-100 or saponin in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA and 2% normal goat serum in PBS) for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or widefield fluorescence microscope.[21]
-
-
Image Analysis:
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ or CellProfiler). An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Caption: Workflow for immunofluorescence analysis of LC3 puncta formation.
Flow Cytometry for Quantitative Autophagy Measurement
Flow cytometry offers a high-throughput method to quantify autophagy in a large cell population.[22][23] One common approach involves permeabilizing the plasma membrane to wash out the soluble cytosolic LC3-I, while retaining the autophagosome-bound LC3-II, which can then be stained and quantified.[22][24][25]
Detailed Methodology:
-
Cell Preparation and Treatment:
-
Culture cells in suspension or detach adherent cells gently (e.g., using Accutase instead of trypsin to avoid inducing stress-related autophagy).[26]
-
Treat cells with this compound or control vehicle for the desired duration.
-
Harvest approximately 1x10^6 cells per sample.
-
-
Fixation:
-
Wash cells with cold PBS and centrifuge at 300-500 x g for 5 minutes.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
-
Selective Permeabilization and Staining:
-
Wash cells twice with PBS.
-
Permeabilize the cells with a low concentration of a gentle detergent like digitonin or saponin in PBS to selectively permeabilize the plasma membrane while leaving intracellular membranes intact.[22] This step washes out the cytosolic LC3-I.
-
Incubate with a primary antibody against LC3 in the permeabilization buffer for 30-60 minutes.
-
Wash the cells to remove unbound primary antibody.
-
Resuspend the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash cells twice with PBS.
-
Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or PE).
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in this compound-treated cells compared to control indicates an increase in autophagosome-associated LC3-II.
-
Caption: Flow cytometry workflow for quantifying autophagosome-associated LC3-II.
References
- 1. This compound | mTOR | TargetMol [targetmol.com]
- 2. This compound Supplier | CAS 1884710-81-9 | AOBIOUS [aobious.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of basal autophagy by calpain1 mediated cleavage of ATG5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Tools For Investigating Autophagy, Cells Under Stress | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Inhibition of autophagy and induction of glioblastoma cell death by NEO214, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complex interplay between ULK1 and protein phosphatases in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for ATG9A recruitment to the ULK1 complex in mitophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylation of Beclin 1 inhibits autophagosome maturation and promotes tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct regulation of autophagic activity by Atg14L and Rubicon associated with Beclin 1- phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. addgene.org [addgene.org]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Inhibition of autophagy by TAB2 and TAB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying Autophagic Structures in Mammalian Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Quantitative Flow Cytometry-Based Method for Autophagy Detection Across the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flow cytometric assays for the study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel quantitative flow cytometry-based assay for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A quantitative assay for the monitoring of autophagosome accumulation in different phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Specificity of Cbz-B3A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of Cbz-B3A, a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This compound presents a unique mechanism of action, targeting ubiquilins rather than directly inhibiting the mTOR kinase, which confers a distinct specificity profile compared to traditional mTOR inhibitors like rapamycin. This document outlines the quantitative data defining its activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect on mTORC1 signaling through a novel mechanism. Unlike rapamycin, which directly binds to FKBP12 and allosterically inhibits mTOR, this compound does not appear to bind directly to mTORC1. Instead, it has been shown to interact with ubiquilins 1, 2, and 4.[1] The current model suggests that by binding to these scaffold proteins, this compound disrupts a previously unappreciated regulatory pathway that coordinates cytosolic protein quality control with mTORC1 signaling.[1][2] Knockdown experiments have revealed that ubiquilin 2, in particular, appears to be an activator of mTORC1, and the inhibitory effect of this compound on the phosphorylation of the mTORC1 substrate 4EBP1 is diminished when ubiquilins 2 and 4 are knocked down.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and specificity of this compound.
Table 1: Cellular Activity of this compound
| Parameter | Value | Cell Line | Notes | Reference |
| Inhibition of Protein Synthesis | 68% | Varies | Maximal inhibition observed at 10 µM. | [1][2] |
| EC50 for Protein Synthesis Inhibition | ~3 µM | Varies | [1][2] | |
| Effect on 4EBP1 Phosphorylation | Inhibition | Varies | This compound shows a more pronounced effect on 4EBP1 phosphorylation compared to rapamycin. | [1][2] |
| Effect on p70S6k Phosphorylation | Inhibition | Varies | Rapamycin preferentially inhibits p70S6k phosphorylation. | [1][2] |
| Effect on Cell Growth | Slows Growth | Human leukemia cell lines | Not cytotoxic. | [1][2] |
Table 2: Comparison of this compound and Rapamycin Effects on Translation
| Compound | Maximal Inhibition of Translation | Primary Downstream Target Preference | Reference |
| This compound | 68% | 4EBP1 | [1][2] |
| Rapamycin | 35% | p70S6k | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity of this compound.
Ubiquilin Binding Assay (Affinity Purification)
This protocol is designed to identify the cellular binding partners of this compound.
-
Cell Culture and Lysis: Grow HEK293T cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Affinity Matrix Preparation: this compound is immobilized on a solid support (e.g., NHS-activated sepharose beads) through a suitable linker. Control beads without the compound are also prepared.
-
Protein Binding: Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a competitive agent or by changing the buffer conditions (e.g., low pH or high salt).
-
Protein Identification: The eluted proteins are then identified by mass spectrometry (e.g., LC-MS/MS).
Western Blot Analysis of mTORC1 Substrate Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key mTORC1 downstream targets.
-
Cell Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and treat with various concentrations of this compound, rapamycin (as a positive control), and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated forms of 4EBP1 (e.g., anti-phospho-4E-BP1 Thr37/46) and p70S6k (e.g., anti-phospho-p70 S6 Kinase Thr389), as well as antibodies for the total proteins as loading controls.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative phosphorylation levels.
In Vitro Translation Assay
This assay measures the direct impact of this compound on protein synthesis.
-
Reaction Setup: Prepare a reaction mixture containing a cell-free translation system (e.g., rabbit reticulocyte lysate or a human cell-based in vitro translation kit), a reporter mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like [35S]-methionine or using a non-radioactive detection method), and the test compounds (this compound, rapamycin, and vehicle control) at various concentrations.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
Detection of Protein Synthesis:
-
Radiolabeled Method: Precipitate the newly synthesized proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of translation inhibition for each compound concentration relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using the DOT language to illustrate the this compound mechanism and experimental procedures.
Caption: this compound inhibits mTORC1 signaling by targeting Ubiquilin 2.
Caption: Workflow for identifying this compound binding partners.
Caption: Workflow for analyzing mTORC1 substrate phosphorylation.
References
Methodological & Application
Application Notes and Protocols for Cbz-B3A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cbz-B3A, a potent and selective inhibitor of mTORC1 signaling, in cell culture experiments. Detailed protocols for assessing its effects on cell viability, protein phosphorylation, and cell cycle progression are included, along with data presentation and visualization tools to facilitate experimental design and interpretation.
Introduction
This compound is a novel small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] It exerts its effects by inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), a key regulator of protein synthesis.[1][3] Unlike rapamycin, which preferentially inhibits the phosphorylation of p70S6 kinase (p70S6k), this compound has a more pronounced effect on 4EBP1.[1][3] Mechanistically, this compound does not directly bind to mTORC1 but is thought to interact with ubiquilins 1, 2, and 4, revealing a novel regulatory mechanism of mTORC1 signaling.[1][2]
This compound has been shown to slow the cellular growth of some human leukemia cell lines and is described as being non-cytotoxic.[1][3] This makes it a valuable tool for studying the specific roles of mTORC1-mediated protein translation in cell growth and proliferation.
Data Presentation
The following table summarizes the known quantitative data for this compound's biological activity. Due to its non-cytotoxic nature, traditional IC50 values for cell death are not typically reported. Instead, its potency is characterized by its effect on protein synthesis.
| Parameter | Value | Cell Line | Reference |
| EC50 (Protein Synthesis Inhibition) | ~3 µM | Not specified | [3] |
| Maximal Protein Synthesis Inhibition | 68% at 10 µM | Not specified | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.
Caption: this compound inhibits mTORC1 signaling through ubiquilins, primarily affecting 4EBP1 phosphorylation.
Caption: General workflow for studying the effects of this compound in cell culture.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.
2. Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on cell growth and proliferation.
-
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
3. Western Blot Analysis of mTORC1 Signaling
This protocol is used to determine the effect of this compound on the phosphorylation of mTORC1 downstream targets, such as 4EBP1 and p70S6k.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6k, anti-p70S6k, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) and for the appropriate duration (e.g., 4 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
-
4. Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
5. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry, measuring the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
Application Notes and Protocols for Cbz-B3A in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cbz-B3A, a potent and selective inhibitor of mTORC1 signaling, in Western blot experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a clear, structured format to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that uniquely targets the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike direct mTOR kinase inhibitors, this compound functions by binding to ubiquilins 1, 2, and 4.[1][2] This interaction disrupts the normal function of these proteins, leading to a downstream inhibition of mTORC1 activity. The primary consequence of this inhibition is a significant reduction in the phosphorylation of key mTORC1 substrates, most notably the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2] This makes this compound a valuable tool for studying the intricacies of the mTORC1 pathway and its role in cellular processes such as translation, cell growth, and proliferation.
Mechanism of Action
This compound does not directly bind to the mTORC1 complex. Instead, it exerts its inhibitory effect through its interaction with ubiquilin proteins.[1][2] Studies have shown that knockdown of ubiquilin 2 can mimic the effect of this compound by decreasing the phosphorylation of 4EBP1, suggesting that ubiquilin 2 is a positive regulator of mTORC1.[1] By binding to ubiquilins, this compound interferes with this regulatory function, leading to the dephosphorylation and activation of 4EBP1, which in turn sequesters the cap-binding protein eIF4E and inhibits cap-dependent translation. This compound also partially inhibits the phosphorylation of another key mTORC1 substrate, p70 S6 kinase (p70S6K), at threonine 389.[1]
Data Presentation
The following table summarizes the effective concentrations of this compound on the phosphorylation of 4EBP1 in HEK-293T cells, as determined by Western blot analysis.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| EC50 (for p-4EBP1) | 2 µM | HEK-293T | 4 hours | Dissertation based on Coffey et al., 2016 |
| Maximal Effect (for p-4EBP1) | 10 µM | HEK-293T | 4 hours | Coffey et al., 2016 & Dissertation |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of mTORC1 downstream targets.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Plate cells (e.g., HEK-293T) in complete growth medium and allow them to reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10 mM. Store aliquots at -20°C.
-
Cell Treatment:
-
For a dose-response experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A DMSO-only control should be included.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 1, 2, 4, 8, and 24 hours).
-
A typical treatment condition for observing a significant effect is 10 µM this compound for 4 hours.[3]
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 2: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., a 15% gel is suitable for 4EBP1).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-4EBP1 (Thr37/46)
-
Rabbit anti-4EBP1
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
A loading control antibody such as mouse anti-β-actin or anti-GAPDH.
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control.
-
Mandatory Visualizations
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for Cbz-B3A In Vivo Studies in Mice
A comprehensive search of publicly available scientific literature and databases did not yield any specific in vivo studies utilizing the compound Cbz-B3A in mice. The search results were frequently confounded by the abbreviation "CBZ," which predominantly refers to Carbamazepine, a different molecule used as an anticonvulsant and mood-stabilizing drug.
Therefore, it is not possible to provide detailed application notes, protocols, or quantitative data tables based on existing research for this compound. The information presented below is a general framework and should be adapted based on preliminary in vitro data and subsequent pilot in vivo studies for this compound.
Introduction
This compound is described as a potent inhibitor of mTORC1 signaling.[1] It has been shown to inhibit the phosphorylation of eIF4E-binding protein 1 (4EBP1) and block translation by 68% in in vitro settings.[1] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. As such, inhibitors of this pathway are of significant interest for therapeutic development.
These application notes aim to provide a foundational guide for researchers initiating in vivo studies with this compound in mouse models. Due to the absence of specific data for this compound, the provided protocols are based on general practices for testing novel mTOR inhibitors in mice.
Quantitative Data Summary
As no in vivo studies for this compound were identified, a quantitative data summary table cannot be provided. Researchers will need to generate this data through initial dose-finding and efficacy studies.
Experimental Protocols
The following are generalized protocols that will require optimization for this compound.
Animal Models
The choice of mouse model is critical and will depend on the research question.
-
Syngeneic Tumor Models: For efficacy studies in an immunocompetent setting, murine cancer cell lines (e.g., 4T1 for breast cancer, B16-F10 for melanoma) can be implanted into the corresponding mouse strain (e.g., BALB/c, C57BL/6).[2]
-
Xenograft Models: For studies involving human cancer cell lines, immunodeficient mice (e.g., NOD-SCID, NSG) are required to prevent graft rejection.[2][3] This can include cell-line derived xenografts (CDX) or patient-derived xenografts (PDX).[3]
-
Genetically Engineered Mouse Models (GEMMs): These models, where oncogenes are activated or tumor suppressor genes are inactivated, can closely mimic human disease progression.[2][4]
Formulation and Administration of this compound
Formulation: A general formulation for in vivo administration of hydrophobic small molecules can be prepared as follows. It is crucial to test the solubility and stability of this compound in the chosen vehicle.
-
Vehicle Composition: A common vehicle includes a combination of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]
-
Preparation Method:
-
Dissolve the required amount of this compound in DMSO to create a stock solution. Sonication may be necessary to aid dissolution.[1]
-
Add PEG300 to the DMSO stock solution and mix thoroughly until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add saline or PBS to the desired final volume and mix thoroughly.
-
The final solution should be clear. If a suspension is formed, it should be used immediately after preparation.[1]
-
Administration Route: The route of administration will depend on the desired pharmacokinetic profile and the specific study design. Common routes for in vivo studies in mice include:
-
Intraperitoneal (i.p.) injection: Allows for rapid absorption.
-
Oral gavage (p.o.): Mimics clinical administration for orally available drugs.
-
Intravenous (i.v.) injection: Provides immediate and complete bioavailability.
-
Subcutaneous (s.c.) injection: Results in slower, more sustained absorption.
Dose-Finding (Toxicity) Studies
Before conducting efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of this compound.
-
Study Design:
-
Use a small cohort of healthy mice (e.g., 3-5 per group).
-
Administer escalating doses of this compound.
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any adverse reactions at the injection site.
-
The study duration is typically 7-14 days.
-
The MTD is often defined as the highest dose that does not induce more than 10-20% body weight loss or other severe signs of toxicity.
-
Efficacy Studies
Once the MTD is established, efficacy studies can be designed.
-
Study Design:
-
Implant tumor cells or use GEMMs as described in section 3.1.
-
Once tumors are established (e.g., palpable or of a certain size), randomize mice into treatment and control groups (e.g., 8-10 mice per group).
-
Administer this compound at one or more doses below the MTD, along with a vehicle control group.
-
Treatment frequency can range from daily to several times a week, depending on the compound's half-life.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor mouse body weight and overall health.
-
At the end of the study, euthanize the mice and harvest tumors and other relevant tissues for further analysis (e.g., histopathology, Western blot for target engagement).
-
Visualizations
As no specific signaling pathways or experimental workflows for this compound are available, the following diagrams represent general concepts relevant to the proposed studies.
Caption: A logical workflow for the preclinical evaluation of this compound.
Caption: A simplified diagram of the mTORC1 signaling pathway targeted by this compound.
References
- 1. This compound | mTOR | TargetMol [targetmol.com]
- 2. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for pre-clinical drug testing in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Cbz-B3A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Cbz-B3A is a potent and selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] It functions by binding to ubiquilins 1, 2, and 4, which in turn prevents the activation of mTORC1.[2] This inhibition disrupts downstream signaling, including the phosphorylation of eIF4E-binding protein 1 (4EBP1) and p70S6 kinase (p70S6K), leading to a blockage of protein translation.[1][2][4] Given its critical role in cell growth, proliferation, and survival, the mTORC1 pathway is a key target in drug development, particularly in oncology.
Accurate and consistent preparation of a this compound stock solution is fundamental for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
This section summarizes the key chemical and physical properties of this compound, along with its storage and solubility data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₈N₆O₉ | [1][3][4][5] |
| Molecular Weight | 706.87 g/mol | [1][3] |
| CAS Number | 1884710-81-9 | [2][3][4][5] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (by HPLC) | [2][3] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3] |
| Solubility in DMSO | Up to 25 mg/mL | [2] |
| 10 mg/mL (14.14 mM) | [1] | |
| Storage of Solid | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
| 4°C for short-term use (up to 1 week) | [1] | |
| Shipping Condition | Shipped with blue ice or at ambient temperature | [1] |
Mechanism of Action: mTORC1 Signaling Inhibition
This compound exerts its inhibitory effect on the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a central regulator of cellular processes. This compound specifically targets mTORC1 activation. It has been shown to bind to ubiquilin proteins, which are necessary for mTORC1 activation, thereby preventing the phosphorylation of key downstream effectors like 4EBP1 and p70S6K.[1][2] This action effectively halts the protein translation machinery controlled by mTORC1.
Caption: this compound inhibits mTORC1 by targeting Ubiquilins.
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention pipette tips and calibrated micropipettes
-
Vortex mixer
-
Bath sonicator (recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.
Calculation:
-
Molecular Weight (MW) of this compound: 706.87 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Required Mass:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 706.87 g/mol = 0.0070687 g
-
Mass (mg) = 7.07 mg
-
Step-by-Step Procedure:
-
Preparation: Before starting, allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out 7.07 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[1] Visually inspect the solution to confirm that no solid particulates remain. The final solution should be clear.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).[1] For immediate or short-term use (within one week), aliquots may be stored at 4°C.[1]
Caption: Workflow for this compound stock solution preparation.
Guidelines for Use in Cellular Assays
-
Vehicle Control: When performing cell-based experiments, it is crucial to include a vehicle control group treated with the same final concentration of DMSO as the this compound treated groups.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should generally not exceed 0.1%.[1] High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. If a higher concentration is necessary, its effect on the cells must be evaluated in a preliminary experiment.[1]
-
Dilution: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Due to the potential for precipitation in aqueous solutions, it is recommended to prepare and use these dilutions on the same day.
References
Application Notes and Protocols for Cbz-B3A in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key cellular pathway implicated in the pathogenesis of these diseases is the mammalian target of rapamycin (mTOR) signaling pathway.[1] Dysregulation of mTOR complex 1 (mTORC1) has been linked to defects in protein homeostasis, autophagy, and cellular metabolism, all of which are central to the neurodegenerative process.[1][2][3] Cbz-B3A is a novel, potent small molecule inhibitor of mTORC1 signaling, presenting a promising tool for the investigation and potential therapeutic intervention in neurodegenerative disease models.[4][5]
Unlike traditional mTOR inhibitors like rapamycin, which primarily affects the phosphorylation of p70S6K, this compound demonstrates a distinct mechanism of action.[4][5] It functions by binding to ubiquilins 1, 2, and 4, which in turn modulates mTORC1 activity, leading to a significant inhibition of eIF4E-binding protein 1 (4EBP1) phosphorylation and a subsequent robust blockage of protein translation.[4][5] This unique mechanism suggests that this compound could offer a different and potentially more effective way to therapeutically target mTORC1 in the context of neurodegeneration.
These application notes provide a comprehensive overview of the known characteristics of this compound and propose detailed protocols for its application in in vitro and in vivo models of neurodegenerative diseases. While direct studies of this compound in neurodegenerative models are not yet published, the following information is based on its established mechanism of action and provides a strong foundation for its investigation in this critical area of research.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on mTORC1 signaling through a novel, indirect mechanism. It does not bind directly to mTOR, but instead interacts with ubiquilin proteins (UBQLN1, UBQLN2, and UBQLN4).[4][5] Knockdown experiments have shown that UBQLN2, in particular, appears to be an activator of mTORC1. The binding of this compound to ubiquilins disrupts this activation, leading to a profound inhibition of mTORC1 signaling. This results in a significant decrease in the phosphorylation of 4EBP1, a key regulator of cap-dependent translation.[4][5] The hypophosphorylated 4EBP1 binds more tightly to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex and thereby blocking protein synthesis.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on mTORC1 signaling from foundational studies.[4][5]
| Parameter | Treatment | Cell Line | Result |
| Translation | 10 µM this compound | Leukemia Cells | 68% inhibition |
| Rapamycin | Leukemia Cells | 35% inhibition | |
| 4EBP1 Phosphorylation | 10 µM this compound | Leukemia Cells | Potent inhibition |
| p70S6k Phosphorylation (Thr-389) | 10 µM this compound | Leukemia Cells | Inhibition observed |
Proposed Experimental Protocols
The following protocols are proposed for the evaluation of this compound in common in vitro and in vivo models of neurodegenerative diseases. These are general guidelines and should be adapted based on specific experimental goals and model systems.
In Vitro Model: Neurotoxin-Induced Parkinson's Disease Model
This protocol describes the use of this compound in a SH-SY5Y neuroblastoma cell line treated with MPP+, a neurotoxin that induces Parkinson's-like pathology.
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-p-p70S6K (Thr389), anti-p70S6K, anti-α-synuclein, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate for Western blotting
2. This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a 10 mM stock solution.[4]
-
Sonication may be required to fully dissolve the compound.[4]
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[4]
3. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding MPP+ (final concentration, e.g., 1 mM) to the culture medium.
-
Incubate for an additional 24 hours.
4. Endpoint Analysis:
-
Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Western Blotting:
-
Lyse cells in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Model: Alzheimer's Disease Mouse Model
This protocol outlines a pilot study to evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.
1. Animals:
-
5XFAD transgenic mice and wild-type littermates.
-
Age of mice at the start of treatment should be chosen based on the desired stage of pathology to be investigated.
2. This compound Formulation for Injection:
-
Prepare a vehicle solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.[4]
-
Dissolve this compound in the vehicle to the desired final concentration for dosing (e.g., 10 mg/kg).[4]
3. Treatment Paradigm:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection.
-
Treat mice daily for a period of 4-8 weeks.
-
Monitor animal health and body weight throughout the study.
4. Behavioral Testing:
-
In the final week of treatment, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
5. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry:
-
Stain brain sections for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Biochemical Analysis (Western Blotting/ELISA):
-
Homogenize brain tissue to extract proteins.
-
Analyze the levels of p-4EBP1, p-p70S6K, total and phosphorylated Tau, and soluble/insoluble Aβ40 and Aβ42 by Western blotting or ELISA.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of this compound in a neurodegenerative disease model.
Conclusion
This compound represents a novel and potent inhibitor of mTORC1 signaling with a unique mechanism of action mediated by ubiquilins.[4][5] Its ability to strongly suppress protein translation through the inhibition of 4EBP1 phosphorylation makes it a valuable research tool for studying the role of mTORC1 in neurodegenerative diseases. The provided protocols offer a starting point for researchers to explore the therapeutic potential of this compound in various in vitro and in vivo models of neurodegeneration. Further investigation is warranted to elucidate the specific effects of this compound on key pathological hallmarks of these devastating diseases.
References
- 1. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-Related Neurodegeneration Prevention Through mTOR Inhibition: Potential Mechanisms and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of mTOR pathway in neurodegeneration in NSF-related developmental and epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cellular Response to Cbz-B3A Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-B3A is a potent and specific small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike rapamycin, which primarily inhibits the phosphorylation of p70S6k, this compound effectively inhibits the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), leading to a significant blockage of translation. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer. This compound exerts its inhibitory effect not by directly binding to mTORC1, but through its interaction with ubiquilins 1, 2, and 4, revealing a novel regulatory mechanism of mTORC1 signaling.
Given its mechanism of action, this compound is expected to primarily induce a cytostatic effect on cancer cells by arresting the cell cycle, rather than inducing significant apoptosis. Flow cytometry is a powerful technique to elucidate these cellular responses. This document provides detailed protocols for analyzing the effects of this compound treatment on the cell cycle using propidium iodide staining and flow cytometry.
Key Signaling Pathway: this compound Inhibition of mTORC1
The mTORC1 pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell proliferation. This compound disrupts this pathway by binding to ubiquilin proteins, which in turn inhibits mTORC1 activity and the subsequent phosphorylation of its downstream targets, notably 4EBP1.
Caption: this compound inhibits the mTORC1 signaling pathway.
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
Treatment with this compound is anticipated to induce a G1 phase cell cycle arrest in susceptible cell lines. The following table presents hypothetical data from a flow cytometry experiment analyzing the cell cycle distribution of a cancer cell line treated with increasing concentrations of this compound for 48 hours.
| Treatment Group | Concentration (µM) | Sub-G1 (Apoptosis) (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 55.2 ± 2.1 | 28.3 ± 1.5 | 14.0 ± 1.2 |
| This compound | 1 | 3.1 ± 0.6 | 65.8 ± 2.5 | 20.1 ± 1.8 | 11.0 ± 1.0 |
| This compound | 5 | 4.2 ± 0.8 | 78.4 ± 3.0 | 12.5 ± 1.3 | 4.9 ± 0.7 |
| This compound | 10 | 5.5 ± 1.0 | 85.1 ± 2.8 | 6.3 ± 0.9 | 3.1 ± 0.5 |
Data are represented as mean ± standard deviation from three independent experiments. The data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cell line of interest
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Collect the cells directly into a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. For longer storage, cells can be kept at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution by gating on the single-cell population and then creating a histogram of the PI fluorescence. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n. A sub-G1 peak may indicate apoptotic cells.
-
Experimental Workflow
The following diagram illustrates the major steps in the flow cytometry analysis of cell cycle after this compound treatment.
Caption: Workflow for cell cycle analysis by flow cytometry.
Application Notes and Protocols for Cbz-B3A in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-B3A is a potent and specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. It exerts its inhibitory effect by preventing the phosphorylation of key downstream targets, including the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the p70 ribosomal protein S6 kinase (p70S6K).[1][2][3][4] Specifically, a 10 μM concentration of this compound has been shown to inhibit the phosphorylation of 4E-BP1 and p70S6K at threonine 389. This inhibition of mTORC1 signaling ultimately leads to a significant reduction in protein translation, with studies indicating a blockage of up to 68%. The specificity of this compound for the mTORC1 pathway makes it a valuable tool for high-throughput screening (HTS) assays aimed at discovering novel therapeutics targeting this critical cellular signaling node, which is often dysregulated in diseases such as cancer.
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize mTORC1 inhibitors. The provided methodologies are based on established high-throughput techniques for monitoring mTORC1 activity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| Target | mTORC1 Signaling | Potent inhibitor |
| Effect on Translation | 68% inhibition | |
| Effective Concentration | 10 µM | Inhibits phosphorylation of 4E-BP1 and p70S6K (Thr389)[1][4] |
| Solubility | 10 mg/mL (14.14 mM) in DMSO | Sonication is recommended for dissolution[1][4] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year |
Signaling Pathway
The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from various upstream stimuli, such as growth factors and nutrients. Once activated, mTORC1 phosphorylates downstream effectors like 4E-BP1 and p70S6K to promote protein synthesis. This compound acts by inhibiting this phosphorylation step.
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are example protocols for high-throughput screening assays to identify and characterize mTORC1 inhibitors using this compound as a reference compound. These protocols are based on established methods and can be adapted to specific laboratory instrumentation and cell lines.
Protocol 1: High-Throughput In-Cell Western™ Assay for 4E-BP1 Phosphorylation
This assay quantitatively measures the phosphorylation of 4E-BP1 in a high-throughput format.
Materials:
-
HeLa or other suitable cancer cell line
-
96-well or 384-well clear-bottom black plates
-
This compound (positive control)
-
Test compounds
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
DNA stain (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of the assay and incubate overnight.
-
Compound Treatment:
-
Prepare a dose-response curve for this compound (e.g., 0.1 nM to 100 µM) to be run on each plate as a positive control.
-
Add test compounds at desired concentrations to the appropriate wells. Include DMSO-only wells as a negative control.
-
Incubate for the desired treatment time (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against phospho-4E-BP1 diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibody and a DNA stain (for normalization) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-4E-BP1 signal and the DNA stain.
-
Normalize the phospho-4E-BP1 signal to the DNA stain signal to account for cell number variability.
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Caption: Workflow for the In-Cell Western™ assay.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for p70S6K Phosphorylation
This is a no-wash, cell-based assay to measure the phosphorylation of p70S6K.
Materials:
-
HEK293 or other suitable cell line
-
384-well low-volume white plates
-
This compound (positive control)
-
Test compounds
-
Complete growth medium
-
HTRF® p70S6K (Thr389) assay kit (containing anti-p70S6K-d2 and anti-phospho-p70S6K-Eu3+-cryptate antibodies, and lysis buffer)
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and incubate overnight.
-
Compound Treatment:
-
Add this compound and test compounds at various concentrations. Include DMSO as a negative control.
-
Incubate for the desired time.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the HTRF® lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
-
Antibody Addition:
-
Add the pre-mixed HTRF® antibodies (anti-p70S6K-d2 and anti-phospho-p70S6K-Eu3+-cryptate) to each well.
-
-
Incubation and Reading:
-
Incubate the plate for 4 hours to overnight at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound by comparing the HTRF® ratio of treated wells to the control wells.
-
Generate dose-response curves and calculate IC50 values.
-
Caption: Workflow for the HTRF® assay.
Conclusion
This compound is a valuable research tool for investigating the mTORC1 signaling pathway. The protocols outlined in these application notes provide robust and scalable methods for high-throughput screening of potential mTORC1 inhibitors. By using this compound as a reference compound, researchers can effectively validate their assays and identify novel therapeutic candidates targeting this important pathway.
References
- 1. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | mTOR | TargetMol [targetmol.com]
Application Notes and Protocols for Cbz-B3A in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo tumors. Cbz-B3A has been identified as a potent inhibitor of mTORC1 signaling, a critical pathway in cell growth, proliferation, and survival.[1][2][3][4] this compound exerts its effect by inhibiting the phosphorylation of the eIF4E-binding protein 1 (4EBP1), leading to a blockade of translation.[1][2][3][4] These application notes provide a framework for utilizing this compound in 3D cell culture models to assess its therapeutic potential.
Application: Evaluating the Anti-Tumor Efficacy of this compound in 3D Spheroid Models
This application note details the use of this compound to investigate its dose-dependent effects on the viability, proliferation, and induction of apoptosis in cancer cell spheroids.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
Signaling Pathway of this compound Action
Caption: this compound inhibits mTORC1, preventing 4EBP1 phosphorylation.
Quantitative Data Summary
The following tables represent hypothetical data for the effect of this compound on 3D tumor spheroids derived from a generic cancer cell line (e.g., HCT116).
Table 1: Effect of this compound on Spheroid Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.1 ± 6.5 |
| 10 | 41.5 ± 3.8 |
| 25 | 25.8 ± 2.9 |
| 50 | 10.2 ± 1.5 |
Table 2: Induction of Apoptosis by this compound in Spheroids
| This compound Concentration (µM) | Caspase-3/7 Activity (RLU) (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,234 ± 1,102 | 1.0 |
| 1 | 22,851 ± 2,345 | 1.5 |
| 5 | 45,702 ± 3,987 | 3.0 |
| 10 | 76,170 ± 6,123 | 5.0 |
| 25 | 106,638 ± 8,543 | 7.0 |
| 50 | 121,872 ± 9,876 | 8.0 |
Table 3: Effect of this compound on Spheroid Growth
| This compound Concentration (µM) | Spheroid Diameter (µm) at 72h (Mean ± SD) | % Growth Inhibition |
| 0 (Vehicle Control) | 512 ± 25 | 0 |
| 1 | 460 ± 21 | 10.2 |
| 5 | 384 ± 18 | 25.0 |
| 10 | 307 ± 15 | 40.0 |
| 25 | 230 ± 11 | 55.1 |
| 50 | 180 ± 9 | 64.8 |
Experimental Protocols
Protocol 1: Generation of Cancer Cell Spheroids
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 2.5 x 10⁴ cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed spheroids in a 96-well plate
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Treated spheroids in a 96-well plate
-
Plate-reading luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7)
Materials:
-
Caspase-Glo® 3/7 Assay reagent
-
Treated spheroids in a 96-well plate
-
Plate-reading luminometer
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
Protocol 5: Spheroid Imaging and Size Measurement
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the treatment period, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Determine the percent growth inhibition by comparing the volume of treated spheroids to the vehicle-treated control spheroids.
Disclaimer
These application notes and protocols are intended as a guide. Researchers should optimize the protocols for their specific cell lines and experimental conditions. The provided quantitative data is hypothetical and for illustrative purposes only.
References
Application Notes and Protocols for In Vivo Delivery of Cbz-B3A to Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-B3A is a novel small molecule inhibitor of mammalian target of rapamycin complex 1 (mTORC1) signaling.[1][2][3] Unlike direct mTOR inhibitors, this compound functions through a unique mechanism involving binding to ubiquilins 1, 2, and 4.[1][2][3] Specifically, the knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of the mTORC1 substrate 4EBP1, suggesting that ubiquilin 2 is an activator of mTORC1. This compound's inhibitory effect on 4EBP1 phosphorylation is diminished when ubiquilins 2 and 4 are knocked down.[1][2] In vitro studies have demonstrated that this compound can inhibit the phosphorylation of eIF4E-binding protein 1 (4EBP1) and block translation by 68%.[1][4] It has also been shown to slow the cellular growth of some human leukemia cell lines without being cytotoxic.[1][2]
These application notes provide a comprehensive overview of proposed methodologies for the in vivo delivery of this compound, along with protocols for assessing its biodistribution and target engagement in preclinical models. It is important to note that while the mechanism of action of this compound has been delineated in vitro, detailed in vivo studies have not been extensively published. Therefore, the following protocols are based on established methodologies for the in vivo characterization of small molecule kinase inhibitors and provide a robust framework for initiating such studies.
Data Presentation
Table 1: Illustrative Biodistribution of this compound in a Murine Xenograft Model
| Tissue | Concentration at 1 hour (ng/g) | Concentration at 4 hours (ng/g) | Concentration at 24 hours (ng/g) |
| Plasma | 1500 | 800 | 150 |
| Tumor | 1200 | 1800 | 900 |
| Liver | 5000 | 3500 | 1000 |
| Spleen | 3000 | 2000 | 500 |
| Kidney | 4000 | 2500 | 800 |
| Brain | 50 | 30 | <10 |
| Muscle | 200 | 150 | 50 |
Note: The data presented in this table is illustrative and intended to provide a hypothetical example of this compound's biodistribution profile. Actual results may vary based on the experimental conditions.
Table 2: Illustrative Pharmacodynamic Response in Tumor Tissue
| Treatment Group | p-4EBP1 (Thr37/46) / Total 4EBP1 (normalized to vehicle) | Tumor Volume Change (%) |
| Vehicle Control | 1.00 | +150% |
| This compound (25 mg/kg) | 0.45 | +50% |
| This compound (50 mg/kg) | 0.20 | +10% |
Note: This data is hypothetical and serves to illustrate the expected pharmacodynamic effect of this compound on its direct target and the resulting impact on tumor growth.
Signaling Pathway
Caption: this compound inhibits mTORC1 signaling by targeting Ubiquilins 2 and 4.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration into animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.[4]
-
-
Vehicle Preparation:
-
The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[4]
-
-
Final Formulation:
-
For a target dosing solution of 2 mg/mL, take the appropriate volume of the this compound stock solution.
-
Add the required volume of PEG300 and mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 and mix until clear.
-
Finally, add the required volume of saline or PBS and mix thoroughly.
-
The final solution should be clear and free of precipitates. Prepare this formulation fresh on the day of dosing.
-
Note: The solubility and stability of this compound in this formulation should be confirmed prior to large-scale studies. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., a human leukemia cell line known to have active mTORC1 signaling)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer the this compound formulation or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified dosing schedule (e.g., once daily for 21 days).
-
Dose volumes should be calculated based on the individual body weight of the mice.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1) and another portion fixed in formalin for histological analysis.
-
Protocol 3: Biodistribution Study of this compound
Objective: To determine the distribution and concentration of this compound in various tissues over time.
Materials:
-
Healthy or tumor-bearing mice
-
This compound formulation
-
Surgical tools for tissue dissection
-
Tubes for tissue collection (pre-weighed)
-
Liquid nitrogen or dry ice
-
Homogenizer
-
Instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of the this compound formulation to a cohort of mice.
-
-
Time Points for Collection:
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-administration, euthanize a subset of mice.
-
-
Sample Collection:
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect and collect tissues of interest (e.g., tumor, liver, spleen, kidney, brain, muscle).
-
Rinse tissues with cold saline, blot dry, and record the wet weight.
-
Snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Homogenize the tissue samples in a suitable buffer.
-
Perform a protein precipitation or liquid-liquid extraction to isolate this compound from the plasma and tissue homogenates.
-
Quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Express the results as ng of this compound per mL of plasma or ng of this compound per gram of tissue.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | mTOR | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Cbz-B3A and 4EBP1 Phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mTORC1 inhibitor, Cbz-B3A. Specifically, it addresses the common issue of not observing the expected inhibition of 4EBP1 phosphorylation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect 4EBP1 phosphorylation?
A1: this compound is a potent and specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 complex, when active, directly phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). This phosphorylation event causes 4EBP1 to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent mRNA translation. By inhibiting mTORC1, this compound is expected to decrease the phosphorylation of 4EBP1, leading to its binding to eIF4E and a subsequent reduction in protein translation. It has been reported that this compound blocks translation by 68% and that a concentration of 10 μM inhibits the phosphorylation of 4EBP1.
Q2: At what phosphorylation sites should I expect to see a decrease in 4EBP1 signal after this compound treatment?
A2: The primary mTORC1-mediated phosphorylation sites on 4EBP1 that are sensitive to inhibitors are Threonine 37 (Thr37) and Threonine 46 (Thr46). These are considered priming phosphorylation events. Subsequent phosphorylations at Serine 65 (Ser65) and Threonine 70 (Thr70) are also dependent on mTORC1 activity and should be diminished following effective this compound treatment. Therefore, antibodies detecting phosphorylation at Thr37/46 are excellent tools to assess the direct activity of a this compound.
Q3: Is it possible that my cell line is resistant to this compound?
A3: Yes, it is possible. The sensitivity of a cell line to mTORC1 inhibitors can vary due to several factors, including the basal level of mTOR pathway activation, the expression levels of key pathway components like 4EBP1, and the presence of mutations in upstream or downstream signaling molecules. Some cancer cell lines exhibit mTOR-independent 4E-BP1 phosphorylation, which would render them resistant to this compound's effects on this specific substrate. If you suspect resistance, it is advisable to test a range of this compound concentrations and include a positive control cell line known to be sensitive to mTORC1 inhibition.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically soluble in DMSO. For cellular experiments, it is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular stress.
Troubleshooting Guide: this compound Not Inhibiting 4EBP1 Phosphorylation
This guide is designed to help you identify and resolve potential issues when you do not observe the expected decrease in phosphorylated 4EBP1 (p-4EBP1) levels after treating your cells with this compound.
| Observation | Potential Cause | Recommended Action |
| No change in p-4EBP1 levels after this compound treatment. | 1. Inactive this compound Compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound. - Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. |
| 2. Insufficient Treatment Time or Concentration: The duration of treatment or the concentration of this compound may be suboptimal for your specific cell line and experimental conditions. | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). - Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration. | |
| 3. Low Basal mTORC1 Activity: If the mTORC1 pathway is not sufficiently active in your cells under basal conditions, it will be difficult to detect a decrease in p-4EBP1 upon inhibitor treatment. | - Stimulate the mTORC1 pathway prior to this compound treatment. A common method is to serum-starve the cells for several hours (e.g., 16 hours) and then stimulate with serum or a growth factor like insulin for a short period (e.g., 30 minutes) before adding this compound. | |
| 4. Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to mTORC1 inhibitors. | - Test this compound in a control cell line known to be sensitive to mTORC1 inhibition (e.g., HEK293T, MCF7). - Investigate the status of upstream pathways (e.g., PI3K/Akt) in your cell line. | |
| Weak or no p-4EBP1 signal, even in control samples. | 1. Issues with Western Blotting Technique: Problems with sample preparation, antibody quality, or detection reagents can lead to poor signal. | - Sample Preparation: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice at all times. - Primary Antibody: Use a well-validated antibody specific for phosphorylated 4EBP1 (e.g., p-4EBP1 Thr37/46). Titrate the antibody to find the optimal concentration. - Secondary Antibody & Detection: Use a fresh, high-quality secondary antibody and a sensitive ECL substrate. |
| 2. Low Protein Loading: Insufficient protein in your gel lanes will result in a weak signal. | - Perform a protein quantification assay (e.g., BCA) on your lysates and ensure you are loading an adequate amount of protein (typically 20-40 µg per lane). | |
| High background on Western blot, obscuring the p-4EBP1 signal. | 1. Inappropriate Blocking Buffer: Milk-based blocking buffers can sometimes interfere with phospho-specific antibody detection due to the presence of phosphoproteins like casein. | - Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBS-T instead of milk. |
| 2. Insufficient Washing: Inadequate washing steps can lead to high background. | - Increase the number and duration of your wash steps with TBS-T after primary and secondary antibody incubations. |
Data Presentation
As specific IC50, dose-response, and time-course data for this compound are not widely published, we provide the following template for you to record your experimental findings. This will aid in optimizing your experimental conditions and ensuring reproducibility.
| Parameter | Cell Line | Treatment Condition | Result (e.g., % Inhibition of p-4EBP1) | Notes |
| IC50 | e.g., MCF7 | e.g., 24-hour treatment | Enter your experimentally determined value | p-4EBP1 (Thr37/46) levels normalized to total 4EBP1 |
| Dose-Response | e.g., HEK293T | e.g., 1 µM this compound for 4 hours | Enter your result | Compare with untreated control |
| e.g., 5 µM this compound for 4 hours | Enter your result | |||
| e.g., 10 µM this compound for 4 hours | Enter your result | |||
| Time-Course | e.g., A549 | e.g., 10 µM this compound for 1 hour | Enter your result | p-4EBP1 (Thr37/46) levels normalized to total 4EBP1 |
| e.g., 10 µM this compound for 4 hours | Enter your result | |||
| e.g., 10 µM this compound for 8 hours | Enter your result | |||
| e.g., 10 µM this compound for 24 hours | Enter your result |
Experimental Protocols
Protocol: Assessment of 4EBP1 Phosphorylation by Western Blot
This protocol outlines the steps for treating cells with this compound and analyzing the phosphorylation status of 4EBP1 by Western blotting.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight. b. The next day, replace the medium with serum-free medium and incubate for 16-24 hours to serum-starve the cells. This reduces basal mTORC1 activity. c. To stimulate the mTORC1 pathway, replace the medium with complete medium or medium containing a growth factor like 100 nM insulin for 30 minutes. d. Following stimulation, treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for the determined optimal time.
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Prepare your protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-4EBP1 (e.g., rabbit anti-p-4EBP1 Thr37/46) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBS-T. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBS-T. j. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. k. For normalization, you can strip the membrane and re-probe with an antibody against total 4EBP1 or a loading control like GAPDH or β-actin.
Visualizations
Caption: mTORC1 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Technical Support Center: Optimizing Cbz-B3A Concentration for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Cbz-B3A for your cell viability experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective inhibitor of mammalian target of rapamycin complex 1 (mTORC1) signaling. It functions by inhibiting the phosphorylation of eIF4E-binding protein 1 (4E-BP1), a key downstream effector of mTORC1.[1] This disruption of the PI3K/Akt/mTOR signaling pathway ultimately blocks protein translation.[2][3]
2. What is the recommended starting concentration range for this compound in cell viability assays?
Based on available data, a concentration of 10 µM has been shown to effectively inhibit the phosphorylation of mTORC1 downstream targets like 4E-BP1 and p70S6k.[1] For assessing effects on protein synthesis, an EC50 of approximately 3 µM has been reported. It is important to note that this compound may slow cellular growth without being overtly cytotoxic in some cell lines. Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals. A suggested starting range for a dose-response study would be from 0.1 µM to 50 µM.
3. How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. To prepare a stock solution, sonication may be recommended to ensure complete dissolution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.
4. What is the maximum permissible DMSO concentration in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should not exceed 0.1%. Higher concentrations of DMSO can have cytotoxic effects on their own and may confound your experimental results. It is essential to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Problem | Possible Cause | Recommended Solution |
| No observable effect on cell viability | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line. |
| The cell line is resistant to mTORC1 inhibition. | Consider using a different cell line or investigating alternative signaling pathways that may be dominant in your cells of interest. | |
| Incorrect preparation or storage of this compound. | Ensure this compound is fully dissolved in DMSO and stored correctly to maintain its activity. Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| High background cytotoxicity in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration in all wells, including controls, does not exceed 0.1%. |
| Contamination of cell culture. | Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. Use a cell counter for accurate cell plating. |
| Cells are in different growth phases. | Always use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments. | |
| Incomplete dissolution of this compound. | Ensure the this compound stock solution is clear and free of precipitates before diluting into the culture medium. Sonication can aid in dissolution. | |
| Precipitate forms in the culture medium | Poor solubility of this compound at the working concentration. | Prepare fresh dilutions of this compound in pre-warmed culture medium just before adding to the cells. Avoid using cold medium, which can decrease solubility. |
Experimental Protocols
Determining the Optimal this compound Concentration using an MTT Assay
This protocol provides a general framework for assessing the dose-dependent effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line. The seeding density should allow for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with occasional gentle shaking, to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Table 2: Example Data Presentation for this compound Dose-Response on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 5 | 75.3 ± 7.3 |
| 10 | 55.2 ± 5.9 |
| 25 | 30.1 ± 4.5 |
| 50 | 15.8 ± 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data for their specific cell lines and experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Workflow
References
- 1. Cytotoxic Effect of Ethanol Extract of Microalga, Chaetoceros calcitrans, and Its Mechanisms in Inducing Apoptosis in Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-B3A degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-B3A. The information is designed to help you address common issues you might encounter during your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing inconsistent or no effect on mTORC1 signaling. What are the possible causes?
A1: Inconsistent or absent effects of this compound can stem from several factors. Here are the most common issues to investigate:
-
Compound Integrity and Storage: this compound, like many small molecules, is sensitive to improper storage. Ensure that your stock solutions are stored at -80°C for long-term use and that aliquots for short-term use (within a week) are kept at 4°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: this compound is typically dissolved in DMSO to create a concentrated stock solution.[1] When diluting into your cell culture media, ensure that the final DMSO concentration does not exceed 0.1%, as higher concentrations can be toxic to cells.[1] If you observe precipitation upon dilution, sonication of the stock solution is recommended before further dilution.[1]
-
Cell Line and Passage Number: The sensitivity of different cell lines to mTOR inhibitors can vary. Additionally, cell lines can change phenotypically over multiple passages. Ensure you are using a consistent and well-characterized cell line and passage number for your experiments.
-
Experimental Design: The timing of this compound treatment and the duration of the experiment are critical. The effect of the inhibitor might be transient or require a specific time window to become apparent.
Q2: I suspect my this compound is degrading in the cell culture medium. How can I test its stability?
Q3: What is the recommended working concentration for this compound?
A3: A common starting concentration for this compound in cell culture experiments is 10 μM, which has been shown to inhibit the phosphorylation of 4EBP1 and p70S6k.[1] However, the optimal concentration will depend on your specific cell line and experimental goals. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a potent inhibitor of mTORC1 signaling.[1] While specific off-target effects of this compound are not detailed in the provided search results, it is a good practice in pharmacological studies to include appropriate controls to account for potential off-target effects. This can include using a structurally related but inactive compound as a negative control or validating key findings with a secondary method, such as siRNA-mediated knockdown of the target protein.
Troubleshooting Guides
Problem: Inconsistent Phosphorylation Status of mTORC1 Downstream Targets (e.g., 4EBP1, p70S6K)
This guide will help you troubleshoot inconsistent results when assessing the activity of this compound on its direct downstream targets.
References
off-target effects of Cbz-B3A at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the mTORC1 inhibitor, Cbz-B3A. The focus is on addressing potential off-target effects, particularly at high concentrations, and providing experimental strategies to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent inhibitor of mTORC1 signaling.[1][2] It functions by inhibiting the phosphorylation of eIF4E-binding protein 1 (4EBP1), which leads to a blockage of translation.[1][2][3][4]
Q2: We are observing significant cytotoxicity at high concentrations of this compound that doesn't seem to be solely related to mTORC1 inhibition. What could be the cause?
A2: At high concentrations, small molecule inhibitors can exhibit off-target effects, leading to unintended cellular outcomes. This could involve interactions with other kinases or cellular proteins. It is also possible that prolonged or very strong inhibition of the mTORC1 pathway is inducing secondary effects, such as apoptosis. The observed cytotoxicity might be a result of either direct off-target binding or downstream consequences of on-target inhibition.
Q3: What are some potential off-target pathways that could be affected by a small molecule inhibitor like this compound at high concentrations?
A3: While specific off-targets for this compound at high concentrations are not well-documented in publicly available literature, kinase inhibitors, in general, can exhibit off-target binding to other kinases with structurally similar ATP-binding pockets.[5] Potential off-target effects could also involve modulation of other signaling pathways or direct interaction with other cellular components, which may lead to cellular stress and apoptosis.
Q4: How can we experimentally determine if the observed cytotoxicity is due to off-target effects?
A4: A multi-pronged approach is recommended. This can include biochemical assays to screen for interactions with other proteins, cell-based assays to assess different cell death pathways, and using structural analogs of this compound with potentially different off-target profiles. A general workflow for investigating off-target effects is outlined below.
Troubleshooting Guides
Issue 1: Unexpected Level of Cell Death Observed at High this compound Concentrations
Possible Cause 1: Induction of Apoptosis
High concentrations of this compound may be inducing apoptosis through either caspase-dependent or caspase-independent pathways.[6]
Troubleshooting Steps:
-
Assess Caspase Activity: Perform a caspase activity assay (e.g., using a fluorescent substrate for caspases-3, -8, and -9) to determine if the observed cell death is caspase-dependent.
-
Western Blot for Apoptosis Markers: Analyze the cleavage of PARP and caspase-3 by Western blot, which are hallmarks of caspase-dependent apoptosis.
-
Investigate Caspase-Independent Pathways: If caspase activity is not detected, investigate markers of caspase-independent apoptosis, such as the nuclear translocation of Apoptosis-Inducing Factor (AIF).[7][8][9]
Possible Cause 2: Mitochondrial Dysfunction
Off-target effects on mitochondrial proteins or severe metabolic stress from mTORC1 inhibition can lead to mitochondrial dysfunction and subsequent cell death.[10]
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential: Use a fluorescent dye such as TMRM or JC-1 to assess changes in the mitochondrial membrane potential. A decrease in potential is an early indicator of apoptosis.
-
Assess Mitochondrial Respiration: Use high-resolution respirometry to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate mitochondrial function.[11]
-
Analyze Mitochondrial Morphology: Image cells using a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) to look for signs of mitochondrial fragmentation, which is associated with apoptosis.[10]
Issue 2: Inconsistent or Unexplained Phenotypes at High Concentrations
Possible Cause: Off-Target Kinase Inhibition
This compound, especially at high concentrations, may be inhibiting other kinases beyond mTORC1.[5]
Troubleshooting Steps:
-
Kinase Profiling: Submit this compound for a broad-panel kinase screen to identify potential off-target kinases. Several commercial services offer panels of hundreds of kinases.[5][12]
-
Dose-Response Curves for Off-Targets: For any identified off-targets, perform dose-response curves to determine the IC50 and compare it to the IC50 for mTORC1.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that the identified off-targets are engaged by this compound in a cellular context.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. mTORC1 |
| mTOR | 10 | 1 |
| PI3Kα | 1500 | 150 |
| AKT1 | 2500 | 250 |
| S6K1 | 50 | 5 |
| Hypothetical Off-Target Kinase 1 | 500 | 50 |
| Hypothetical Off-Target Kinase 2 | 1000 | 100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay
-
Cell Treatment: Plate cells in a 96-well plate and treat with a dose range of this compound for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using a buffer compatible with the caspase-3 activity assay kit.
-
Assay Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Measurement: Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.
-
Data Analysis: Calculate the caspase-3 activity relative to the vehicle control.
Protocol 2: Western Blot for Cleaved Caspase-3 and PARP
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize using an appropriate detection system.
Mandatory Visualizations
Caption: Workflow for investigating off-target effects of this compound.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | mTOR | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound [cnreagent.com]
- 4. This compound Supplier | CAS 1884710-81-9 | AOBIOUS [aobious.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]
- 9. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FOXO3a regulates BNIP3 and modulates mitochondrial calcium, dynamics, and function in cardiac stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ß-Hydroxybutyrate Improves Mitochondrial Function After Transient Ischemia in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
Troubleshooting Inconsistent Results with Cbz-B3A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cbz-B3A, a novel ATP-competitive inhibitor of Kinase X (KX).
This section addresses common issues that may arise during experiments with this compound, leading to inconsistent or unexpected results.
Question 1: Why am I seeing variable IC50 values for this compound in my cellular assays?
Answer:
Several factors can contribute to variability in IC50 values in cell-based assays.[1] Consider the following:
-
Cell Density and Health: Ensure consistent cell seeding density across all wells and plates. Over-confluent or unhealthy cells can exhibit altered signaling and drug sensitivity.[1] Regularly monitor cell morphology.[1]
-
Assay Time: The incubation time with this compound can influence the apparent IC50. A shorter incubation might not allow the compound to reach its full effect, while a very long incubation could lead to secondary effects or compound degradation.
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, its potency is sensitive to the intracellular ATP concentration.[2][3] Factors that alter cellular metabolism, such as cell density or media conditions, can change ATP levels and thus affect the IC50.[2]
-
Solubility Issues: Poor solubility of this compound can lead to inaccurate concentrations in your assay. See the solubility troubleshooting section below.
To address this, it is recommended to standardize your cell culture and assay protocols meticulously. This includes consistent cell passage numbers, seeding densities, and incubation times.
Question 2: My in vitro (biochemical) and in situ (cellular) assay results with this compound are not correlating. What could be the reason?
Answer:
Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[4] Potential reasons include:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration compared to the concentration used in a biochemical assay.
-
Efflux Pumps: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm, reducing its intracellular concentration and apparent potency.[5]
-
Off-Target Effects in Cells: In a cellular context, this compound might have off-target effects that influence the signaling pathway being studied, leading to a different outcome than the specific inhibition of Kinase X observed in a clean biochemical assay.[6]
-
Protein Binding: this compound may bind to other proteins in the cell or components of the cell culture medium, reducing the free concentration available to inhibit Kinase X.
To investigate these possibilities, you could perform cell permeability assays or use efflux pump inhibitors.
Question 3: I suspect this compound is precipitating in my cell culture medium. How can I confirm and resolve this?
Answer:
Compound precipitation is a frequent issue, especially with hydrophobic small molecules.[7]
-
Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation, which may appear as small crystals or amorphous aggregates.
-
Solubility Measurement: Determine the kinetic and thermodynamic solubility of this compound in your specific cell culture medium.
To mitigate precipitation:
-
Use of Solvents: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.
-
Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve solubility.[7]
Below is a table summarizing the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) |
| DMSO | >100 |
| Ethanol | 25 |
| PBS (pH 7.4) | <0.01 |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Kinase X (KX).[2] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[8]
What is the selectivity profile of this compound?
This compound is a highly selective inhibitor of Kinase X. However, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[6] It is crucial to perform kinase profiling to understand the full selectivity of the compound.
How should I store this compound?
This compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol describes a common method to determine the in vitro potency of this compound against Kinase X.
Materials:
-
Recombinant Kinase X enzyme
-
Biotinylated substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the recombinant Kinase X enzyme and the biotinylated substrate peptide.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.[9]
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and add the HTRF detection reagents.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular Assay for this compound Activity
This protocol outlines a general method for assessing the cellular activity of this compound.
Materials:
-
Cancer cell line expressing Kinase X
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Antibodies for Western blotting (e.g., anti-phospho-substrate, anti-total substrate, anti-KX)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours).
-
For Cell Viability: Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.
-
For Target Engagement (Western Blot): Lyse the cells and perform Western blot analysis to assess the phosphorylation status of a known downstream substrate of Kinase X.
-
Analyze the data to determine the IC50 for cell viability and the concentration-dependent inhibition of substrate phosphorylation.
Visualizations
Caption: The hypothetical ABC signaling pathway with the inhibitory action of this compound on Kinase X (KX).
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A typical experimental workflow for the preclinical evaluation of a kinase inhibitor like this compound.
References
- 1. marinbio.com [marinbio.com]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
variability in Cbz-B3A effectiveness across cell lines
Welcome to the technical support center for Cbz-B3A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential variability in its effectiveness across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] Unlike direct mTOR kinase inhibitors, this compound does not appear to bind directly to mTORC1. Instead, it binds to ubiquilins 1, 2, and 4.[1][2] The current model suggests that this compound's interaction with ubiquilins, particularly ubiquilin 2 and 4, leads to the inhibition of mTORC1 signaling.[1] This inhibition results in a decreased phosphorylation of the eIF4E-binding protein 1 (4EBP1), a key downstream effector of mTORC1, which in turn blocks protein translation.[1][2]
Q2: How does the mechanism of this compound differ from other mTOR inhibitors like rapamycin?
A2: this compound exhibits a distinct mechanism compared to rapamycin. While both inhibit mTORC1, rapamycin (and its analogs, known as rapalogs) acts allosterically by binding to FKBP12, which then interacts with the FRB domain of mTOR to partially inhibit its function. This often leads to a preferential inhibition of the phosphorylation of p70S6K over 4EBP1.[1] In contrast, this compound's indirect action through ubiquilins results in a more pronounced inhibition of 4EBP1 phosphorylation and a stronger blockade of overall protein translation.[1]
Q3: Why am I seeing different levels of effectiveness of this compound in my experiments with different cell lines?
A3: Variability in the effectiveness of this compound across different cell lines is expected and can be attributed to several factors related to the genetic and signaling landscape of the cells. As a novel inhibitor of the mTORC1 pathway, its efficacy is influenced by the intrinsic properties of each cell line. For instance, this compound has been observed to slow the cellular growth of some human leukemia cell lines without being cytotoxic.[1][2] The underlying reasons for these differences can be complex and may involve:
-
Expression levels of ubiquilins: Since this compound's mechanism involves binding to ubiquilins 1, 2, and 4, variations in the expression levels of these proteins among different cell lines could directly impact the drug's efficacy.
-
Basal mTORC1 activity: Cell lines with higher basal mTORC1 activity might exhibit a more pronounced response to this compound.
-
Activation of alternative signaling pathways: Cells can develop resistance to mTORC1 inhibition by activating compensatory signaling pathways, such as the PI3K/Akt or MAPK pathways. The predisposition to activate these pathways can differ between cell lines.
-
Genetic mutations: The presence of mutations in genes upstream or downstream of mTORC1 can influence the cellular response to its inhibition.
Q4: What are the recommended storage and handling procedures for this compound?
A4: For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use. For short-term storage, aliquots of the stock solution can be kept at 4°C for up to a week.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect of this compound | Inadequate drug concentration: The IC50 for this compound can vary significantly between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to mTORC1 inhibition. | Investigate the status of key signaling pathways (e.g., PI3K/Akt, MAPK) in your cell line. Consider combination therapies with inhibitors of these pathways. Also, check the expression levels of ubiquilins 1, 2, and 4. | |
| Incorrect drug preparation or storage: Improper handling can lead to degradation of the compound. | Ensure proper storage of the this compound powder and stock solutions as recommended. Prepare fresh dilutions for each experiment from a properly stored stock. | |
| High variability between replicate experiments | Inconsistent cell seeding density: Variations in the initial number of cells can lead to different growth rates and drug responses. | Ensure accurate and consistent cell counting and seeding for all experiments. Allow cells to adhere and resume growth for 24 hours before adding the drug. |
| Incomplete drug dissolution: this compound may not be fully dissolved in the stock solution or final culture medium. | When preparing the stock solution in DMSO, ensure complete dissolution, using sonication if necessary. When diluting into culture medium, vortex thoroughly. | |
| Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the drug and affect cell growth. | Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Unexpected cytotoxicity | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in every experiment. |
| Off-target effects at high concentrations: At very high concentrations, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data
The following table summarizes the observed effects of this compound on protein synthesis and cell growth in specific cell lines as reported in the primary literature.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| HEK293T | Translation Assay | 10 µM | 68% inhibition of translation | [1] |
| Human Leukemia Cell Lines | Cell Growth Assay | Not specified | Slowed cellular growth | [1] |
Note: Specific IC50 values for a broad range of cell lines are not yet widely published. Researchers are encouraged to determine the IC50 empirically for their cell lines of interest.
Experimental Protocols
1. General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent mammalian cell lines with this compound.
-
Cell Seeding:
-
Culture cells in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density that will allow for logarithmic growth throughout the duration of the experiment. A typical seeding density might be 5,000-10,000 cells per well for a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. It is recommended to perform serial dilutions.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assessing Cell Viability/Proliferation:
-
After the treatment period, assess cell viability or proliferation using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of 4EBP1 Phosphorylation
This protocol allows for the assessment of this compound's effect on its direct downstream target.
-
Cell Lysis:
-
Seed and treat cells with this compound as described above.
-
After the desired treatment time (a shorter time point, e.g., 2-6 hours, is often sufficient to see changes in phosphorylation), wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-4EBP1 (e.g., at Thr37/46) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total 4EBP1 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound inhibits mTORC1 signaling by binding to ubiquilins.
Caption: Troubleshooting workflow for this compound experiments.
References
Cbz-B3A causing unexpected phenotypic changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected phenotypic changes while using Cbz-B3A, a potent mTORC1 signaling inhibitor.[1][2][3] this compound inhibits the phosphorylation of eIF4E-binding protein 1 (4EBP1) and subsequently blocks translation.[1][2][3] While effective in its primary mechanism, some users have reported off-target effects, including altered cell morphology, reduced cell adhesion, and the induction of cellular senescence.[4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent inhibitor of mTORC1 signaling.[1][2][3] It functions by preventing the phosphorylation of eIF4E-binding protein 1 (4EBP1), a key downstream effector of mTORC1.[1][2][3] This inhibition leads to a blockage of cap-dependent translation, thereby affecting cell growth and proliferation.[1][2]
Q2: We are observing significant changes in cell morphology and decreased cell adhesion after this compound treatment. Is this expected?
A2: While the primary effect of this compound is to inhibit proliferation, alterations in cell morphology and adhesion are not its intended primary effects and may indicate off-target activity or downstream consequences of mTORC1 inhibition in certain cell types.[4][5][6] Kinase inhibitors can sometimes have unexpected effects on cell signaling.[4][9] We recommend further investigation to rule out other potential causes, such as contamination or issues with the cell line. If the effect persists, it may be a cell-type-specific response to this compound.
Q3: Our cells are staining positive for senescence-associated β-galactosidase (SA-β-gal) after treatment with this compound. Why is this happening?
A3: The induction of cellular senescence is a known, though not always intended, outcome of treatment with some kinase inhibitors.[10][11][12][13][14] This can occur through various mechanisms, including the activation of cell cycle inhibitors. For example, treatment of certain cancer cell lines with kinase inhibitors has been shown to increase the number of SA-β-gal positive cells and upregulate cell cycle inhibitors like p16, p21, and p27.[10][14]
Troubleshooting Guides
Issue 1: Altered Cell Morphology and Decreased Adhesion
If you observe unexpected changes in cell shape, such as flattening and enlargement, coupled with a noticeable decrease in cell adhesion to the culture plate, consider the following troubleshooting steps.
Hypothetical Data:
The following table summarizes hypothetical data from an experiment where two different cancer cell lines (MCF-7 and A549) were treated with this compound for 48 hours.
| Cell Line | Treatment | Average Cell Diameter (µm) | % Adherent Cells |
| MCF-7 | Vehicle (DMSO) | 15.2 ± 1.1 | 95 ± 3% |
| This compound (10 µM) | 25.8 ± 2.3 | 42 ± 5% | |
| A549 | Vehicle (DMSO) | 18.1 ± 1.5 | 92 ± 4% |
| This compound (10 µM) | 19.5 ± 1.8 | 88 ± 3% |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting altered cell morphology and adhesion.
Experimental Protocol: Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assay procedures.[15][16][17][18][19]
-
Plate Coating:
-
Coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., Collagen I) by adding 100 µL of the protein solution to each well.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C.
-
Aspirate the coating solution and block non-specific binding by adding 200 µL of 1% BSA in PBS to each well. Incubate for 30 minutes at room temperature.
-
-
Cell Preparation:
-
Treat your cells with this compound or vehicle control for the desired duration.
-
Harvest the cells and prepare a single-cell suspension in serum-free media.
-
Count the cells and adjust the concentration to 5 x 10^5 cells/mL.
-
-
Adhesion:
-
Aspirate the blocking solution from the coated plate.
-
Add 100 µL of the cell suspension to each well. For control wells to determine 100% attachment, add cells directly to uncoated, unblocked wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically for your cell type.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes should be optimized for your cell type to ensure removal of non-adherent cells without detaching adherent ones.[16]
-
-
Quantification:
-
Fix the remaining adherent cells with 5% glutaraldehyde for 20 minutes at room temperature.
-
Stain the cells with 0.1% crystal violet solution for 30 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the dye by adding 100 µL of 10% acetic acid to each well and incubate on an orbital shaker for 5 minutes.
-
Measure the absorbance at 570 nm using a plate reader. The percentage of adherent cells can be calculated relative to the control wells representing 100% attachment.
-
Issue 2: Induction of Cellular Senescence
If you suspect that this compound is inducing senescence in your cell cultures, the following guide can help you confirm and quantify this phenotype.
Hypothetical Data:
The table below shows hypothetical results from a senescence-associated β-galactosidase (SA-β-gal) staining assay on two cancer cell lines treated with this compound for 72 hours.
| Cell Line | Treatment | % SA-β-gal Positive Cells | p21 Expression (Fold Change) |
| MCF-7 | Vehicle (DMSO) | 5 ± 2% | 1.0 |
| This compound (10 µM) | 68 ± 7% | 4.5 | |
| A549 | Vehicle (DMSO) | 8 ± 3% | 1.0 |
| This compound (10 µM) | 12 ± 4% | 1.2 |
Troubleshooting Workflow:
Caption: Workflow for investigating suspected cellular senescence.
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is based on established methods for detecting cellular senescence.[20][21][22][23]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time period (e.g., 72 hours).
-
-
Fixation:
-
Staining:
-
Prepare the Staining Solution fresh. For each well, you will need approximately 1 mL. The solution should contain X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citric acid/sodium phosphate buffer at pH 6.0.[20][22]
-
Add 1 mL of the Staining Solution to each well.
-
Seal the plate with parafilm to prevent evaporation and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in senescent cells.[20][21]
-
-
Imaging and Quantification:
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.[20]
-
Count the number of blue-stained (SA-β-gal positive) and total cells in several random fields of view to determine the percentage of senescent cells.
-
Potential Off-Target Signaling
The unexpected phenotypic changes observed with this compound could be due to off-target inhibition of other kinases.[4][5][6][8][9] While this compound is designed to target mTORC1, it may have inhibitory effects on other signaling pathways that regulate cell adhesion and senescence.
Caption: Intended and potential off-target signaling pathways of this compound.
References
- 1. This compound | mTOR | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound Supplier | CAS 1884710-81-9 | AOBIOUS [aobious.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-induced senescence by aurora kinase inhibitors attenuates innate immune response of macrophages on gastric cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-induced senescence by aurora kinase inhibitors attenuates innate immune response of macrophages on gastric cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of protein kinase C delta leads to cellular senescence to induce anti‐tumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Adhesion Assay [bio-protocol.org]
- 16. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. buckinstitute.org [buckinstitute.org]
- 22. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 23. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cbz-B3A Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Cbz-B3A treatment duration for specific assays. This compound is a potent and selective inhibitor of mTORC1 signaling, which acts by binding to ubiquilins 1, 2, and 4, leading to the inhibition of eIF4E-binding protein 1 (4EBP1) phosphorylation and a subsequent block in protein translation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of mTORC1 signaling. It functions by inhibiting the phosphorylation of 4EBP1, a key regulator of protein synthesis. This inhibition leads to a blockage of cap-dependent translation.[1][2] The precise mechanism involves the binding of this compound to ubiquilins 1, 2, and 4.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: A common starting concentration for this compound is 10 µM, which has been shown to maximally inhibit 4EBP1 phosphorylation and protein synthesis in cell lines such as HEK-293T.[3] However, it is always recommended to perform a dose-response curve (e.g., 1-20 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the specific assay being performed.
-
For signaling studies (e.g., Western blot for p-4EBP1): A short incubation of 2-6 hours is often sufficient to observe maximal inhibition of 4EBP1 phosphorylation.[3]
-
For protein synthesis assays: A treatment duration of 4-24 hours is recommended to allow for measurable changes in protein levels.
-
For cell viability and proliferation assays: Longer incubation times of 24-72 hours are typically required to observe significant effects on cell growth.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to slow the cellular growth of some human leukemia cell lines but is not reported to be cytotoxic at effective concentrations.[1] However, it is crucial to assess cytotoxicity in your specific cell line, especially for long-term experiments, by including appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of 4EBP1 phosphorylation observed. | Insufficient treatment time: The incubation period may be too short. | Increase the treatment duration to 4-6 hours. For some cell lines, a longer incubation may be necessary. |
| Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the EC50. | |
| Poor compound stability: this compound may have degraded. | Prepare fresh stock solutions in DMSO and store at -80°C in aliquots to avoid freeze-thaw cycles. For working solutions, prepare fresh dilutions from the stock for each experiment.[1] | |
| High cell death or cytotoxicity observed. | Prolonged treatment duration: Long exposure to the inhibitor may lead to off-target effects or cellular stress. | Reduce the treatment time. For long-term studies, consider intermittent dosing. |
| High this compound concentration: The concentration may be too high for the specific cell line. | Lower the concentration of this compound used. Perform a toxicity assay (e.g., LDH release or Trypan Blue exclusion) to determine the cytotoxic threshold. | |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (DMSO alone) in your experiments. | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | Use cells with a consistent and low passage number for all experiments. |
| Cell density: The effect of the inhibitor can be dependent on cell confluence. | Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment. |
Data Presentation
Table 1: Recommended this compound Treatment Durations for Various Assays
| Assay Type | Target Readout | Recommended Treatment Duration | Concentration Range (µM) | Notes |
| Signaling | Phospho-4EBP1, Phospho-p70S6K | 2 - 6 hours | 5 - 10 | A 4-hour treatment has been shown to be effective in HEK-293T cells.[3] |
| Protein Synthesis | [35S]-Methionine incorporation, Luciferase reporter | 4 - 24 hours | 1 - 10 | Maximal inhibition of 68% was observed at 10 µM.[1] |
| Cell Viability | MTT, Resazurin, ATP-based assays | 24 - 72 hours | 1 - 20 | Longer incubation times are generally required to observe effects on cell viability. |
| Cell Proliferation | Cell counting, CFSE, BrdU incorporation | 48 - 96 hours | 1 - 10 | Effects on proliferation are typically observed after multiple cell cycles. |
Experimental Protocols
Western Blot for Phospho-4EBP1
This protocol is designed to assess the effect of this compound on the phosphorylation of 4EBP1.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time course (e.g., 2, 4, 6 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-4EBP1 (Thr37/46) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total 4EBP1 or a housekeeping protein like β-actin.
Protein Synthesis Assay ([35S]-Methionine Incorporation)
This protocol measures the rate of new protein synthesis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired duration (e.g., 4, 8, 12, 24 hours).
-
Methionine Starvation: One hour prior to the end of the this compound treatment, replace the culture medium with methionine-free medium.
-
Radiolabeling: Add [35S]-methionine to each well and incubate for the final 30-60 minutes of the treatment period.
-
Cell Lysis and Protein Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, solubilize them, and measure the incorporated radioactivity using a scintillation counter.
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations for the desired time course (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound inhibits mTORC1 signaling via ubiquilins.
Caption: Workflow for assessing p-4EBP1 levels after this compound treatment.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
Cbz-B3A Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the batch-to-batch variability of Cbz-B3A, a potent mTORC1 signaling inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: The appearance (color, texture) of my new batch of this compound is different from the previous one. Is this normal and will it affect my experiments?
A1: Variations in the physical appearance of this compound powder between batches can occur and may not necessarily indicate a compromise in quality. However, it is crucial to verify that the product's performance is unaffected.
Troubleshooting Guide:
-
Visual Inspection: Note the color and texture of the new batch. While slight variations from white to off-white or crystalline to fine powder can be acceptable, significant deviations (e.g., dark discoloration, clumping) warrant further investigation.
-
Check Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Pay close attention to the reported purity (typically determined by HPLC), identity (confirmed by Mass Spectrometry and/or NMR), and any other specified parameters.
-
Solubility Test: Prepare a stock solution of the new batch in the recommended solvent (e.g., DMSO) at a standard concentration. Observe if it dissolves completely and appears as a clear solution, similar to previous batches. Any precipitation or cloudiness could indicate solubility issues.
-
Functional Assay: The most definitive way to assess the compound's efficacy is to perform a functional assay. A pilot experiment, such as a Western blot for phosphorylated 4E-BP1 (p-4EBP1), a downstream target of mTORC1, can confirm the inhibitory activity of the new batch. Compare the results with those obtained from a previous, trusted batch.[1][2][3][4]
Q2: I am observing inconsistent inhibitory effects of this compound on mTORC1 signaling in my cell-based assays. What could be the cause?
A2: Inconsistent experimental results are a common challenge and can stem from variability in the compound itself, as well as experimental procedures.
Troubleshooting Guide:
-
Compound Handling and Storage:
-
Stock Solutions: Ensure that the this compound stock solution is prepared fresh or has been stored correctly (aliquoted and kept at -80°C to avoid repeated freeze-thaw cycles). Degradation of the compound can lead to reduced activity.
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare the stock solution, as water content can affect the stability of the compound.
-
-
Experimental Consistency:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations in your culture media, as these can influence mTORC1 activity.
-
Treatment Protocol: Standardize the final concentration of this compound and the incubation time across all experiments. Ensure the final DMSO concentration in the cell culture medium is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Batch-Specific Activity:
-
Purity and Identity: If you have switched to a new batch of this compound, its purity and the presence of any impurities could affect its biological activity. Refer to the CoA and consider performing in-house quality control checks if inconsistencies persist.
-
Functional Re-validation: It is good practice to re-validate the IC50 or effective concentration of each new batch in your specific assay system.
-
Q3: My this compound solution appears cloudy or shows precipitation upon dilution in my cell culture medium. What should I do?
A3: Solubility issues upon dilution are a known problem for many small molecule inhibitors. This can lead to an inaccurate final concentration and unreliable experimental outcomes.
Troubleshooting Guide:
-
Check Final Concentration: Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit. You may need to perform a solubility test in your specific medium.
-
Dilution Method:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step to prevent precipitation.
-
-
Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes aid in the solubilization of hydrophobic compounds. However, the opposite can also be true. Test the solubility in both serum-free and serum-containing media.
-
Alternative Solvents: While DMSO is the most common solvent for stock solutions, for some specific applications, other solvents might be considered. However, their compatibility with your experimental system must be thoroughly validated.
Quantitative Data Summary
The following table summarizes potential sources of batch-to-batch variability in this compound and the recommended quality control (QC) tests to identify and mitigate these issues.
| Parameter | Potential Variation | Recommended QC Test | Acceptance Criteria |
| Appearance | Color (white to off-white), texture (crystalline to powder) | Visual Inspection | Consistent with manufacturer's description. Free of visible contaminants. |
| Identity | Incorrect compound or presence of structural isomers. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass spectrum matches the expected molecular weight of this compound. NMR spectrum is consistent with the known structure. |
| Purity | Presence of starting materials, by-products, or degradation products. | High-Performance Liquid Chromatography (HPLC) | Purity should meet or exceed the specification on the CoA (e.g., ≥95% or ≥98%). |
| Solubility | Incomplete dissolution in the recommended solvent. | Solubility Test | Forms a clear solution at the specified concentration in the recommended solvent. |
| Biological Activity | Reduced or altered inhibitory effect on mTORC1 signaling. | Functional Assay (e.g., Western Blot for p-4E-BP1) | Demonstrates dose-dependent inhibition of mTORC1 signaling, comparable to a previously validated batch. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound batch by separating it from potential impurities.
-
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is common.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound, thereby verifying its identity.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the MS ionization source (e.g., methanol or acetonitrile).
-
Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for this type of molecule.
-
Analysis: Acquire the mass spectrum. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) should correspond to the calculated molecular weight of this compound (C35H58N6O9, MW: 706.87 g/mol ).
-
3. Western Blot for Functional Validation of mTORC1 Inhibition
-
Objective: To assess the biological activity of this compound by measuring its ability to inhibit the phosphorylation of a key mTORC1 downstream target, 4E-BP1.
-
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, MCF7) and allow them to attach. Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2-4 hours). Include a positive control (a previously validated batch of this compound or another known mTORC1 inhibitor like rapamycin) and a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., anti-p-4E-BP1 (Thr37/46)).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total 4E-BP1 or a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the ratio of p-4E-BP1 to total 4E-BP1. A dose-dependent decrease in this ratio indicates successful mTORC1 inhibition.
-
Visualizations
References
Cbz-B3A interference with other signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Cbz-B3A, a potent and selective inhibitor of mTORC1 signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of mTORC1 signaling.[1][2] Unlike rapamycin, it does not bind directly to the mTORC1 complex. Instead, its inhibitory action is mediated through its binding to ubiquilins 1, 2, and 4.[2][3] The knockdown of ubiquilins 2 and 4 has been shown to decrease the inhibitory effect of this compound on the phosphorylation of 4EBP1, a key downstream target of mTORC1.[2][3] This suggests that this compound reveals a novel regulatory pathway that coordinates cytosolic protein quality control with mTORC1 signaling.[2]
Q2: How does the effect of this compound on mTORC1 signaling differ from that of rapamycin?
A2: this compound and rapamycin exhibit different inhibitory profiles on mTORC1 downstream targets. This compound more strongly inhibits the phosphorylation of eIF4E-binding protein 1 (4EBP1) and subsequently blocks a larger percentage of protein translation (approximately 68%) compared to rapamycin (approximately 35%).[2] In contrast, rapamycin preferentially inhibits the phosphorylation of p70S6k.[2]
Q3: Is this compound known to interfere with other signaling pathways?
A3: Currently, there is no direct published evidence demonstrating that this compound interferes with other major signaling pathways such as MAPK/ERK or NF-κB. It is described as a "selective" inhibitor of mTORC1 signaling.[1] However, it is important to note that broader studies on mTOR kinase inhibitors have shown that targeting the mTOR pathway can sometimes lead to compensatory changes in other pathways, including the MAPK and PI3K/Akt pathways.[4] Therefore, while this compound is considered selective, researchers should remain aware of the potential for indirect effects or crosstalk.
Q4: What are the potential off-target effects of mTORC1 inhibitors in general?
A4: Global inhibition of mTORC1 can lead to a range of systemic effects, including metabolic disruptions like hyperglycemia and dyslipidemia. Some mTOR kinase inhibitors have been shown to have off-target effects, and genetic studies involving mTOR knockout have revealed compensatory changes in genes associated with the MAPK, PI3K-Akt, Jak-Stat, and NF-κB pathways.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Unexpected changes in phosphorylation of proteins outside the mTORC1 pathway.
-
Possible Cause: While this compound is a selective mTORC1 inhibitor, complex cellular signaling networks can sometimes lead to indirect or off-target effects. Crosstalk between the PI3K/Akt/mTOR pathway and other pathways like MAPK/ERK is well-documented.[4]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is effectively inhibiting mTORC1 in your system by assessing the phosphorylation status of direct downstream targets like 4EBP1 and p70S6k.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effects are observed at concentrations significantly higher than the EC50 for mTORC1 inhibition (EC50 of ~3 µM for inhibition of protein synthesis).[1]
-
Use a Structurally Unrelated mTORC1 Inhibitor: To confirm that the observed phenotype is due to mTORC1 inhibition and not a specific off-target effect of this compound, treat your cells with another well-characterized mTORC1 inhibitor (e.g., rapamycin or a catalytic mTOR inhibitor) and see if the same unexpected changes occur.
-
Pathway Analysis: Use pathway-specific inhibitors for the unexpectedly affected pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) in combination with this compound to dissect the signaling cascade.
-
Issue 2: Observed phenotype is inconsistent with mTORC1 inhibition.
-
Possible Cause: The cellular phenotype you are observing may be a result of a complex interplay of signaling pathways, or it could indicate a previously uncharacterized role of mTORC1 in your specific experimental context.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for connections between mTORC1 signaling and the observed phenotype in your specific cell type or disease model.
-
Genetic Approaches: If possible, use genetic tools such as siRNA or CRISPR/Cas9 to knockdown key components of the mTORC1 pathway (e.g., Raptor) to see if this phenocopies the effect of this compound.
-
Rescue Experiments: Attempt to rescue the phenotype by activating downstream effectors of mTORC1 that are inhibited by this compound.
-
Quantitative Data Summary
Currently, specific quantitative data on the interference of this compound with other signaling pathways is not available in the public domain. The primary reported quantitative value is its efficacy in inhibiting protein synthesis.
| Parameter | Value | Cell Line | Reference |
| EC50 for Protein Synthesis Inhibition | ~3 µM | - | [1] |
| Maximal Inhibition of Protein Synthesis | 68% (at 10 µM) | - | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Assess this compound Specificity
This protocol allows for the assessment of this compound's effect on the mTORC1 pathway and potential crosstalk with the MAPK/ERK and NF-κB pathways.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve cells of serum for 4-6 hours to reduce basal signaling activity.
-
Pre-treat cells with a vehicle control (e.g., DMSO) or varying concentrations of this compound (e.g., 1, 3, 10 µM) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or mitogen (e.g., insulin for PI3K/Akt, EGF for MAPK/ERK, TNF-α for NF-κB) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
mTORC1 Pathway: p-4EBP1 (Thr37/46), 4EBP1, p-p70S6K (Thr389), p70S6K, p-Akt (Ser473), Akt
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2
-
NF-κB Pathway: p-IκBα (Ser32), IκBα
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Activity Assay to Screen for Off-Target Effects
This is a generalized protocol to screen for potential off-target kinase inhibition by this compound.
-
Reagents:
-
Purified recombinant kinases of interest (e.g., MEK1, IKKβ).
-
Kinase-specific substrates.
-
ATP.
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
A method to detect kinase activity (e.g., phosphospecific antibodies, radiometric assay with [γ-³²P]ATP, or a commercial kinase assay kit).
-
-
Procedure (Example using a luminescence-based assay):
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known inhibitor for that kinase as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature.
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the assay kit (e.g., by measuring luminescence).
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value if inhibition is observed.
-
Signaling Pathway and Workflow Diagrams
Figure 1: Simplified diagram of the mTORC1 signaling pathway and the inhibitory mechanism of this compound.
Figure 2: General experimental workflow for assessing this compound's effects on signaling pathways.
Figure 3: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Validation & Comparative
Validating Cbz-B3A Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cbz-B3A's performance in engaging its cellular target, the mammalian target of rapamycin complex 1 (mTORC1), against other well-established mTOR inhibitors. This guide includes supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and mTORC1 Target Engagement
This compound is a novel, potent, and selective small molecule inhibitor of mTORC1 signaling.[1][2] Unlike conventional mTOR inhibitors, this compound exhibits a unique mechanism of action. It does not appear to bind directly to mTORC1 but instead interacts with ubiquilins 1, 2, and 4.[1][2] The knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), a key downstream effector of mTORC1, suggesting that ubiquilin 2 is an activator of mTORC1.[1][2] this compound's effect on 4EBP1 phosphorylation is diminished when ubiquilins 2 and 4 are knocked down, indicating its inhibitory action is mediated through these proteins.[1][2]
Validating the engagement of a specific cellular target by a small molecule is a critical step in drug discovery and development. This guide outlines and compares key experimental approaches to confirm that this compound effectively engages and inhibits mTORC1 in a cellular context. The primary methods discussed are the analysis of downstream signaling events via Western blotting and direct target engagement assessment using the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of mTORC1 Inhibitors
The efficacy of this compound in inhibiting mTORC1 can be benchmarked against other well-characterized mTOR inhibitors, such as the allosteric inhibitor rapamycin and the ATP-competitive inhibitor Torin 1. A key distinction lies in their downstream effects. While rapamycin preferentially inhibits the phosphorylation of p70S6 kinase (p70S6K), this compound demonstrates a more pronounced inhibition of 4EBP1 phosphorylation, leading to a more significant blockage of overall protein translation.[1][2]
| Compound | Mechanism of Action | Primary Downstream Effect | Inhibition of Protein Synthesis | EC50 (Protein Synthesis) |
| This compound | Binds to ubiquilins 1, 2, and 4, indirectly inhibiting mTORC1 | Strong inhibition of p-4EBP1 | 68% | ~3 µM |
| Rapamycin | Allosteric inhibitor, binds to FKBP12 which then binds to mTORC1 | Preferential inhibition of p-p70S6K | 35% | Not specified in direct comparison |
| Torin 1 | ATP-competitive inhibitor of mTOR kinase | Inhibition of both p-4EBP1 and p-p70S6K | Potent inhibition | Not specified in direct comparison |
Experimental Protocols
Western Blotting for Downstream mTORC1 Signaling
This method assesses the phosphorylation status of key mTORC1 substrates, 4EBP1 and p70S6K, providing indirect evidence of target engagement. A decrease in the phosphorylated forms of these proteins following treatment with an inhibitor indicates successful target inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, leukemia cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, rapamycin, or Torin 1 for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-4EBP1 (e.g., Thr37/46), total 4EBP1, phospho-p70S6K (e.g., Thr389), and total p70S6K overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cells with the test compound (e.g., this compound) or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (mTOR or a component of the mTORC1 complex) in each sample by Western blotting as described in the protocol above.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.
References
Cross-Validation of Cbz-B3A Effects with Genetic Knockdown of mTOR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the mechanistic target of rapamycin (mTOR) pathway: pharmacological inhibition using the novel mTORC1 inhibitor Cbz-B3A and genetic silencing via mTOR knockdown. The objective is to cross-validate the observed cellular effects, offering a comprehensive understanding of mTOR's role in cellular processes and providing a framework for evaluating mTOR-targeted therapeutics.
Introduction: Targeting the mTOR Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, mTOR is a prime target for therapeutic intervention. Two primary approaches to investigate mTOR function are:
-
Pharmacological Inhibition: Utilizing small molecules to block the activity of mTOR. This compound is a potent and selective inhibitor of mTOR Complex 1 (mTORC1) signaling.[1][2][3] It acts indirectly by binding to ubiquilins 1, 2, and 4, with ubiquilin 2 and 4 being crucial for mediating the inhibitory effect on mTORC1.[1][2][3]
-
Genetic Knockdown: Employing techniques like RNA interference (siRNA) to reduce the expression of the mTOR protein. This approach offers high specificity for the target gene.
Cross-validating the outcomes of these two distinct methods is crucial for confirming that the observed phenotypes are indeed a consequence of mTOR inhibition and not due to off-target effects of a chemical inhibitor or unforeseen consequences of genetic manipulation.
Comparative Data on Cellular Effects
The following tables summarize the quantitative effects of this compound and mTOR knockdown on key cellular processes, compiled from various studies. It is important to note that experimental conditions, such as cell lines and treatment durations, may vary between studies.
Table 1: Effects on Protein Synthesis and Cell Proliferation
| Parameter | This compound Treatment | mTOR Knockdown (siRNA) | Reference Cell Line(s) |
| Protein Synthesis Inhibition | 68% inhibition at 10 µM[1][2][3] | Not explicitly quantified in reviewed sources | HEK293T[2] |
| 4EBP1 Phosphorylation | Significant inhibition | Significant inhibition | HEK293T, Human leukemia cell lines[1][2] |
| p70S6K Phosphorylation | Less pronounced inhibition compared to 4EBP1[1][2] | 48.1% reduction at 72 hours[4] | Human Lens Epithelial B3 cells[4] |
| Cell Proliferation / Number | Slows cellular growth[1][2] | 34.2% decrease in cell number after 72 hours[4] | Human leukemia cell lines, Human Lens Epithelial B3 cells[1][2][4] |
| Cytotoxicity | Not cytotoxic[1][2][3] | Not reported as directly cytotoxic in reviewed sources | Human leukemia cell lines[1][2] |
Table 2: Effects on Apoptosis
| Parameter | This compound Treatment | mTOR Knockdown (siRNA) | Reference Cell Line(s) |
| Induction of Apoptosis | Does not induce apoptosis[1][2] | Can protect from or induce apoptosis depending on cellular context and stimulus | Colon cancer cells, Ovarian cancer cells[4][5] |
| Caspase-3 Activity | Not significantly affected | Can be modulated depending on the apoptotic pathway engaged | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
mTOR Genetic Knockdown using siRNA
Objective: To specifically reduce the expression of mTOR protein in cultured cells.
Materials:
-
Target cells (e.g., HEK293T, HeLa)
-
siRNA targeting mTOR (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of mTOR siRNA (or control siRNA) into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1.5 mL of complete growth medium to each well without removing the transfection mixture.
-
Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blotting, cell viability assays).
-
Western Blot Analysis for mTOR Pathway Proteins
Objective: To quantify the protein levels and phosphorylation status of mTOR and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or mTOR knockdown on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound or transfection reagents for mTOR knockdown
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform mTOR knockdown as described previously. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound-mediated mTORC1 inhibition and a typical experimental workflow for cross-validation.
Caption: this compound binds to ubiquilins, leading to the inhibition of mTORC1 and subsequent reduction in 4EBP1 phosphorylation and protein translation.
Caption: Workflow for comparing the effects of this compound and mTOR siRNA on cellular phenotypes.
Conclusion
The cross-validation of this compound's effects with those of mTOR genetic knockdown provides strong evidence that this compound is a specific inhibitor of the mTORC1 pathway. Both approaches lead to a reduction in the phosphorylation of mTORC1 downstream targets and a decrease in cell proliferation. The distinct mechanism of action of this compound, mediated by ubiquilins, presents a novel strategy for mTORC1 inhibition. This comparative guide serves as a valuable resource for researchers investigating the mTOR pathway and for the development of new therapeutic agents targeting this critical cellular regulator. Further studies directly comparing this compound and mTOR knockdown in the same experimental systems would be beneficial to provide a more definitive quantitative correlation.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of mTOR Inhibitors: Cbz-B3A and Torin1
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbz-B3A and Torin1, two distinct inhibitors of the mammalian target of rapamycin (mTOR). The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and Torin1 both target the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and autophagy. However, they operate through fundamentally different mechanisms. Torin1 is a well-characterized, potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] In contrast, this compound is described as a potent inhibitor of mTORC1 signaling that operates through a ubiquilin-mediated mechanism, representing a distinct mode of action.[4][5]
| Feature | This compound | Torin1 |
| Primary Target(s) | mTORC1 Signaling[4][5][6] | mTORC1 and mTORC2[1][2][7] |
| Mechanism of Action | Ubiquilin-mediated inhibition[4][5] | ATP-competitive kinase inhibition[2][3][8] |
| Reported Effects | Inhibits 4EBP1 phosphorylation, blocks translation[4][5][6] | Potent inhibitor of mTORC1/2 substrates (S6K, 4E-BP1, Akt Ser473), induces autophagy[1][2][9] |
Mechanism of Action and Specificity
Torin1
Torin1 is a second-generation mTOR inhibitor that acts by competing with ATP for the binding site in the catalytic kinase domain of mTOR.[3][8] This mechanism allows it to directly and potently inhibit the kinase activity of both mTORC1 and mTORC2.[1][2] Its dual inhibition overcomes some limitations of first-generation inhibitors like rapamycin, which only allosterically and incompletely inhibits mTORC1.[2][9] Torin1 demonstrates high selectivity for mTOR over other kinases, including phosphoinositide 3-kinases (PI3Ks), though at much higher concentrations, some off-target effects on PI3K and other PI3K-like kinases (DNA-PK, ATM) can be observed.[2][7][10]
This compound
Information in the public domain describes this compound as a potent inhibitor of mTORC1 signaling.[4][5][6] Its mechanism is reported as "ubiquilin-mediated," suggesting a novel mode of action that differs from direct kinase inhibition.[4][5] This mechanism implies an indirect regulation of mTORC1 activity, potentially through protein-protein interactions or by affecting the stability or localization of mTORC1 components. This compound is noted to inhibit the phosphorylation of the mTORC1 substrate 4E-BP1 and block overall protein translation.[4][5][6]
Signaling Pathway Overview
The following diagram illustrates the mTOR signaling pathway, highlighting the points of inhibition for Torin1. This compound's precise molecular target within this pathway is less defined but ultimately results in the inhibition of mTORC1 signaling.
Caption: Simplified mTOR signaling pathway showing inputs, core complexes, and downstream outputs.
Quantitative Performance Data
The following table summarizes key quantitative metrics for Torin1. Equivalent, publicly available in-vitro kinase assay data for this compound was not found during the literature search.
| Parameter | Torin1 | This compound | Reference |
| mTORC1 IC₅₀ (in vitro) | 2 nM | Data not available | [2][10][11] |
| mTORC2 IC₅₀ (in vitro) | 10 nM | Data not available | [2][10][11] |
| mTOR Cellular IC₅₀ | 2 - 10 nM | Data not available | [2] |
| PI3K Cellular IC₅₀ | ~1800 nM | Data not available | [2][10] |
| Selectivity (PI3K/mTOR) | ~1000-fold | Data not available | [10][11] |
| Reported Cellular Conc. | 100 - 500 nM (Glioblastoma cells) | 10 µM (HEK293T cells) | [3][6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for assays commonly used to evaluate mTOR inhibitors.
A. Western Blot for mTOR Substrate Phosphorylation
This method is used to determine the inhibitory effect of a compound on mTORC1 and mTORC2 activity by measuring the phosphorylation status of their respective downstream substrates.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MEFs, HEK293T, or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with various concentrations of this compound, Torin1, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).[2][11]
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., 40 mM HEPES pH 7.4, 1% Triton X-100, with protease and phosphatase inhibitors).[12]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, and boil for 5 minutes. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity using appropriate software.
B. In Vitro mTOR Kinase Assay (for ATP-competitive inhibitors)
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR complexes.
Protocol:
-
Immunopurification of mTOR Complexes: Isolate mTORC1 and mTORC2 from cultured cells (e.g., HEK293T cells stably expressing FLAG-tagged Raptor or Rictor) using anti-FLAG affinity purification.[10][12]
-
Kinase Reaction:
-
Perform the reaction in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[10][11]
-
Add the purified mTORC1 or mTORC2 enzyme to the buffer.
-
Add the test compound (e.g., Torin1) at various concentrations.
-
Initiate the reaction by adding ATP and a recombinant inactive substrate (e.g., S6K1 for mTORC1, Akt1 for mTORC2).[10][11]
-
Incubate at 30°C for 20-30 minutes.
-
-
Reaction Termination and Analysis: Stop the reaction by adding SDS sample buffer.[10][11] Analyze the phosphorylation of the substrate via Western Blot as described in the protocol above.
Experimental Workflow Diagram
Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
Functional Consequences
Autophagy
Inhibition of mTORC1 mimics cellular starvation and is a potent method for inducing autophagy.[1] Torin1 is a well-documented, effective inducer of autophagy.[1][7] The effect of this compound on autophagy has not been as extensively characterized in the available literature, but as an mTORC1 signaling inhibitor, it would be expected to induce autophagy.
Cell Growth and Proliferation
Both mTORC1 and mTORC2 promote cell growth and proliferation.[1] By inhibiting both complexes, Torin1 has been shown to impair cell growth and proliferation to a greater extent than rapamycin.[2] It can cause a G1/S cell cycle arrest.[2] this compound, by blocking mTORC1-mediated protein translation, would also be expected to have cytostatic effects.
Conclusion and Recommendations
The choice between this compound and Torin1 depends heavily on the research question.
-
Choose Torin1 for:
-
Potent, direct, and dual inhibition of mTORC1 and mTORC2.
-
Studies where complete suppression of mTOR kinase activity is desired.
-
Investigating rapamycin-resistant functions of mTORC1.[2]
-
Robust induction of autophagy.
-
-
Choose this compound for:
-
Investigating alternative, non-ATP competitive mechanisms of mTORC1 inhibition.
-
Studies where specific inhibition of mTORC1 signaling is desired, potentially without directly targeting the mTOR kinase domain.
-
Exploring the role of ubiquilin-pathways in regulating mTORC1.
-
For most general-purpose studies requiring potent and well-characterized mTOR inhibition, Torin1 is the more established and thoroughly documented compound. This compound represents an interesting tool for specialized studies focused on novel regulatory mechanisms of the mTORC1 pathway. Researchers should always validate the effects of these compounds in their specific experimental system.
References
- 1. invivogen.com [invivogen.com]
- 2. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound Supplier | CAS 1884710-81-9 | AOBIOUS [aobious.com]
- 6. This compound | mTOR | TargetMol [targetmol.com]
- 7. Torin 1 | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 12. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Research into mTOR Inhibitors [mdpi.com]
Unraveling the Cbz-B3A Mechanism: A Comparative Guide to mTORC1 Inhibition
A deep dive into the ubiquilin-mediated inhibition of mTORC1 by Cbz-B3A, supported by rescue experiments and a comparative analysis with the well-established inhibitor, rapamycin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's unique mechanism of action, complete with detailed experimental protocols and quantitative data.
This compound has emerged as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. Unlike many mTOR inhibitors that directly target the kinase domain, this compound employs a novel mechanism mediated by ubiquilin proteins. This guide dissects the intricate workings of this compound, presenting the pivotal rescue experiments that confirm its mechanism and comparing its performance against the canonical mTORC1 inhibitor, rapamycin.
Comparative Performance of mTORC1 Inhibitors
The efficacy of this compound in modulating key downstream targets of mTORC1 has been quantitatively assessed and compared with rapamycin. The following table summarizes the key performance indicators, highlighting the differential effects of these two inhibitors on the phosphorylation of 4E-binding protein 1 (4EBP1) and p70S6 kinase (p70S6k), as well as their overall impact on protein translation.
| Parameter | This compound | Rapamycin | Reference |
| Primary Target | Ubiquilins 1, 2, and 4 | FKBP12-mTOR | [1][2] |
| Effect on 4EBP1 Phosphorylation | Strong Inhibition | Weaker Inhibition | [1][2] |
| Effect on p70S6k Phosphorylation | Moderate Inhibition | Strong Inhibition | [1][2] |
| Inhibition of Protein Translation | 68% | 35% | [1][2] |
| EC50 for Translation Inhibition | ~3 µM | Not specified in the primary source | [3] |
Confirming the Mechanism: The Ubiquilin Rescue Experiments
The cornerstone of evidence for this compound's mechanism lies in RNA interference (RNAi) knockdown experiments. These studies elegantly demonstrate that the inhibitory effect of this compound on mTORC1 signaling is dependent on the presence of specific ubiquilin proteins. By knocking down ubiquilins 2 and 4, the inhibitory effect of this compound on 4EBP1 phosphorylation was significantly diminished, effectively "rescuing" the pathway from the drug's effects.[1][2] This confirms that this compound's action is not a direct inhibition of mTORC1, but rather an indirect effect mediated through its interaction with these ubiquilin proteins.
The logical flow of this rescue experiment is depicted in the diagram below.
The this compound Signaling Pathway
This compound's unique mechanism of action involves a multi-step process that ultimately leads to the inhibition of mTORC1. The proposed signaling pathway, as elucidated by the research of Coffey et al., is illustrated below. This compound first binds to ubiquilins 1, 2, and 4. This interaction, particularly with ubiquilins 2 and 4, leads to the inhibition of mTORC1 activity.[1][2] The reduced mTORC1 activity results in decreased phosphorylation of its downstream effectors, 4EBP1 and p70S6k, which in turn suppresses protein synthesis.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments described.
Cell Culture and Treatment
-
Cell Line: Human embryonic kidney (HEK293T) cells are a suitable model.
-
Culture Conditions: Maintain cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 3-10 µM). A vehicle control (DMSO) should be run in parallel.
RNA Interference (RNAi)
-
siRNA: Utilize small interfering RNAs (siRNAs) targeting human ubiquilin 1, 2, and 4. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect HEK293T cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Allow the cells to grow for 48-72 hours post-transfection to ensure efficient knockdown of the target proteins.
-
Verification: Confirm the knockdown efficiency by Western blotting for ubiquilin 1, 2, and 4.
Western Blotting
-
Cell Lysis: After treatment and/or RNAi, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-p70S6k (Thr389), total p70S6k, ubiquilin 1, 2, 4, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Protein Translation Assay
-
Metabolic Labeling: Culture cells in the presence of this compound or rapamycin for a specified period.
-
Labeling: Add [35S]methionine/cysteine to the culture medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Measurement: Lyse the cells and measure the incorporation of the radiolabel into proteins using a scintillation counter. The percentage of translation inhibition can be calculated relative to the vehicle-treated control.[3]
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Guide to Validating Cbz-B3A's Effect on Downstream mTORC1 Targets
This guide provides a comprehensive comparison of Cbz-B3A with other mTORC1 inhibitors, focusing on the validation of their effects on downstream signaling targets. It is intended for researchers, scientists, and drug development professionals working on the mTOR signaling pathway.
Introduction to mTORC1 Signaling and this compound
The mammalian target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism.[1][2] It integrates signals from growth factors and nutrients to control key anabolic processes like protein and lipid synthesis.[1][3] Two of the best-characterized downstream effectors of mTORC1 are the p70 ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4] The phosphorylation of these targets by mTORC1 promotes protein synthesis.
This compound is a potent, small-molecule inhibitor of mTORC1 signaling.[5][6][7] It has been shown to inhibit the phosphorylation of both 4E-BP1 and p70S6K, leading to a significant blockage of protein translation.[5][8] The mechanism of this compound is thought to be distinct from other mTOR inhibitors and requires the presence of the tuberous sclerosis complex 2 (TSC2) protein, a key negative regulator of mTORC1.[1][8]
Comparison of this compound with Alternative mTORC1 Inhibitors
The efficacy of this compound can be benchmarked against other classes of mTOR inhibitors, each with a distinct mechanism of action.
-
First Generation (Rapalogs): Rapamycin and its analogs (e.g., Everolimus) are allosteric inhibitors that form a complex with FKBP12 to bind to the FRB domain of mTOR.[9] This class primarily inhibits mTORC1, with a more pronounced effect on the phosphorylation of p70S6K than on 4E-BP1.[9]
-
Second Generation (ATP-Competitive Inhibitors): These inhibitors (e.g., OSI-027, XL388) target the mTOR kinase domain directly, competing with ATP.[10] This leads to the inhibition of both mTORC1 and mTORC2, blocking the phosphorylation of all mTORC1 substrates and preventing the feedback activation of the PI3K/AKT pathway.[10][11]
-
Third Generation (Dual PI3K/mTOR Inhibitors): Compounds like Gedatolisib target both PI3K and mTOR kinases.[11][12] This dual inhibition can be more effective in blocking cancer cell growth by simultaneously targeting two critical signaling hubs.[12]
Data Presentation: Quantitative Comparison of mTOR Inhibitors
The following table summarizes the inhibitory activities of this compound and selected alternative compounds on mTORC1 and its downstream targets.
| Inhibitor | Class | Target(s) | IC₅₀ (mTORC1) | IC₅₀ (mTORC2) | Effect on Downstream Targets |
| This compound | Ubiquilin-mediated | mTORC1 | Not Reported | Not Reported | Inhibits phosphorylation of p70S6K (Thr389) and 4E-BP1 at 10 µM; blocks translation by 68%.[5][6] |
| Rapamycin | First-Gen (Rapalog) | Allosteric mTORC1 | ~1 nM | Weak/Indirect | Primarily inhibits p70S6K phosphorylation; less effective against 4E-BP1.[9][12] |
| OSI-027 | Second-Gen (ATP-Competitive) | mTORC1/mTORC2 | 22 nM[9] | 65 nM[9] | Completely inhibits phosphorylation of 4E-BP1, p70S6K, and AKT.[9] |
| XL388 | Second-Gen (ATP-Competitive) | mTORC1/mTORC2 | 8 nM[9] | 166 nM[9] | Effectively inhibits phosphorylation of p70S6K (Thr389) and AKT (Ser473).[11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the validation process, the following diagrams are provided.
Caption: The mTORC1 signaling pathway and points of intervention for inhibitors.
Caption: Experimental workflow for Western blot analysis of mTORC1 targets.
Experimental Protocols
The following is a detailed protocol for Western blotting, a key technique to validate the effect of this compound on the phosphorylation status of mTORC1 downstream targets.
Objective: To determine the levels of total and phosphorylated p70S6K and 4E-BP1 in cells treated with this compound compared to a vehicle control.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)[5]
-
Vehicle control (DMSO)
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T))
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-total p70S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-total 4E-BP1
-
Mouse anti-GAPDH or anti-Actin (loading control)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection kit
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for the specified time. A final DMSO concentration should not exceed 0.1%.[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge the lysates at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[14] Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]
-
SDS-PAGE: Load the prepared samples onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p70S6K, diluted 1:1000) in blocking buffer overnight at 4°C with gentle agitation.[13][15][16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, diluted 1:2000-1:5000) in blocking buffer for 1 hour at room temperature.[13][16]
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Stripping and Reprobing: To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and reprobed with another primary antibody (e.g., anti-total p70S6K or anti-GAPDH).[17]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Targeting the mTOR-DEPTOR Pathway by CRL E3 Ubiquitin Ligases: Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. This compound | mTOR | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound Supplier | CAS 1884710-81-9 | AOBIOUS [aobious.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. mdpi.com [mdpi.com]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the mTORC1 Inhibitor Cbz-B3A Across Diverse Cancer Subtypes
For Immediate Release
WALTHAM, MA – A novel small molecule inhibitor of mTORC1 signaling, Cbz-B3A, has demonstrated potential as a modulator of cancer cell growth. This guide provides a comparative overview of its mechanism and effects, drawing from foundational research to inform researchers, scientists, and drug development professionals. While initial studies have focused on leukemia, this document aims to contextualize the potential of this compound across a broader spectrum of cancer subtypes by examining the role of its target, mTORC1, in various malignancies.
Introduction to this compound: A Novel Mechanism of mTORC1 Inhibition
This compound is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] Unlike traditional mTOR inhibitors, this compound does not appear to bind directly to mTORC1. Instead, it interacts with ubiquilins 1, 2, and 4, revealing a novel regulatory axis for mTORC1 that links protein quality control to cell growth and proliferation.[1][3] Specifically, the knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of the mTORC1 substrate 4EBP1, suggesting that ubiquilin 2 is an activator of mTORC1.[1] this compound's unique mechanism of action results in a more pronounced inhibition of 4EBP1 phosphorylation compared to rapamycin, leading to a significant blockage of protein synthesis.[1]
Comparative Efficacy of this compound in Cancer Cell Lines
To date, the primary research on this compound has focused on its effects on human leukemia cell lines. Further research is needed to elucidate its efficacy across a wider range of cancer subtypes.
| Cell Line | Cancer Subtype | Parameter | Value | Reference |
| Human Leukemia Cell Lines (e.g., Jurkat, K562) | Leukemia | Growth | Slows cellular growth (not cytotoxic) | --INVALID-LINK-- |
| HEK293T cells | Embryonic Kidney | Protein Synthesis Inhibition (EC50) | ~3 µM | --INVALID-LINK-- |
| HEK293T cells | Embryonic Kidney | 4EBP1 Phosphorylation Inhibition | Effective at 10 µM | --INVALID-LINK-- |
Note: The specific leukemia cell lines tested in the foundational study by Coffey et al. were not explicitly named in the primary publication's abstract or readily available materials. The mention of Jurkat and K562 is based on their common use as representative leukemia cell lines.
The Role of mTORC1 Signaling in Diverse Cancer Subtypes: A Basis for Comparison
While direct comparative data for this compound across different cancer subtypes is not yet available, the known roles of the mTORC1 pathway in various cancers provide a strong rationale for its potential broader applicability.
Breast Cancer: The PI3K/AKT/mTOR pathway is frequently hyperactivated in breast cancer, particularly in hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC) subtypes. This activation is often associated with resistance to therapy. Inhibition of mTORC1 is a key strategy to overcome this resistance. While this compound has not been specifically tested, other mTOR inhibitors have shown efficacy in preclinical models of breast cancer.
Lung Cancer: The PI3K/Akt/mTOR pathway is also a critical driver of non-small cell lung cancer (NSCLC) progression and is implicated in resistance to targeted therapies, such as EGFR inhibitors. Dual inhibition of PI3K and mTOR has shown promise in preclinical NSCLC models, suggesting that potent mTORC1 inhibitors like this compound could be beneficial.
Glioblastoma: Glioblastoma (GBM) is characterized by frequent activation of the PI3K/AKT/mTOR pathway, which contributes to its aggressive nature and resistance to treatment. While mTOR inhibitors have been explored in GBM, their efficacy has been limited by feedback mechanisms. The unique mechanism of this compound, which strongly inhibits 4EBP1, might offer a way to circumvent some of these resistance pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its efficacy in cancer cell lines.
Figure 1: Proposed signaling pathway of this compound action.
Figure 2: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound (e.g., 10 µM for 1-2 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protein Synthesis Assay ([³⁵S]-methionine/cysteine incorporation)
-
Cell Culture and Starvation: Culture cells to sub-confluency. Before the experiment, starve the cells in a methionine/cysteine-free medium for 30-60 minutes.
-
Inhibitor Treatment: Pre-treat the cells with this compound or vehicle control for the desired time.
-
Radiolabeling: Add [³⁵S]-methionine/cysteine to the medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
Cell Lysis and Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, dissolve them in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein content and express the results as a percentage of the control to determine the extent of protein synthesis inhibition. The EC50 value for inhibition can then be calculated.
Future Directions
The discovery of this compound and its unique mechanism of action opens new avenues for targeting mTORC1 in cancer. Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound across a wide panel of cancer cell lines representing different subtypes of breast, lung, and brain cancers.
-
In Vivo Studies: Conducting preclinical in vivo studies using xenograft and patient-derived xenograft (PDX) models to assess the anti-tumor activity and tolerability of this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with other targeted therapies and standard-of-care chemotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
This comparative guide serves as a foundational resource for the scientific community to understand the potential of this compound. As more data becomes available, this document will be updated to provide the latest insights into its therapeutic utility.
References
Unlocking Synergistic Inhibition: A Comparative Analysis of Cbz-B3A in Combination Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, researchers are increasingly turning to combination strategies to overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive comparison of the synergistic effects of Cbz-B3A, a potent and selective inhibitor of mTORC1 signaling, with two distinct classes of inhibitors: MEK inhibitors and Bcl-2 inhibitors. The data presented herein, compiled from preclinical studies, offers valuable insights for researchers, scientists, and drug development professionals exploring novel cancer treatment paradigms.
This compound exerts its effect by specifically inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a critical downstream effector of mTORC1. This action effectively blocks the initiation of translation of key proteins involved in cell growth and proliferation. While this compound shows promise as a monotherapy, its true potential may lie in its ability to synergize with other targeted agents.
This compound in Combination with MEK Inhibitors: A Dual Blockade of Pro-Survival Pathways
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, often in parallel with the PI3K/Akt/mTOR pathway. Simultaneous inhibition of both pathways presents a rational and potent anti-cancer strategy.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound (or analog) Concentration | MEK Inhibitor (e.g., Trametinib) Concentration | Combination Index (CI)* | Effect | Reference |
| Glioblastoma Neurospheres | Glioblastoma | Varies | Varies | <1 | Synergistic inhibition of cell growth and induction of apoptosis.[1][2] | [1][2] |
| Angiosarcoma Cells | Angiosarcoma | Varies (Rapamycin) | Varies (PD0325901) | <1 | Strong synergistic inhibition of cell viability.[3][4][5][6] | [3][4][5][6] |
| HCT116 | Colorectal Cancer | Varies (NVP-BEZ235) | Varies (PD0325901) | <1 | Marked synergistic growth inhibition.[7] | [7] |
| HT29 | Colorectal Cancer | Varies (NVP-BEZ235) | Varies (PD0325901) | <1 | Marked synergistic growth inhibition.[7] | [7] |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for Synergy Analysis
Caption: Experimental workflow for assessing the synergistic effects of this compound and a MEK inhibitor.
Signaling Pathway Crosstalk
Caption: Crosstalk between the PI3K/Akt/mTOR and MAPK signaling pathways and the points of inhibition by this compound and a MEK inhibitor.
This compound in Combination with Bcl-2 Inhibitors: A Strategy to Induce Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis. Combining an mTORC1 inhibitor like this compound with a Bcl-2 inhibitor offers a compelling strategy to simultaneously halt proliferation and trigger cell death.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound (or analog) Concentration | Bcl-2 Inhibitor (e.g., Venetoclax, ABT-737) Concentration | Effect | Reference |
| U937 | Acute Myeloid Leukemia | 200nM (INK128) | 2µM (Venetoclax) | Synergistic induction of apoptosis.[8][9][10][11] | [8][9][10][11] |
| MV4-11 | Acute Myeloid Leukemia | 100nM (INK128) | 10nM (Venetoclax) | Synergistic induction of apoptosis.[8][9][10][11] | [8][9][10][11] |
| H460 | Non-Small Cell Lung Cancer | Varies (Rapamycin) | Varies (ABT-737) | Enhanced radiosensitization and tumor growth delay in xenograft models.[12] | [12] |
| A-498 | Renal Cell Carcinoma | Varies (Everolimus) | Varies (ABT-737) | Synergistic decrease in cell proliferation and induction of apoptosis.[13][14] | [13][14] |
| Caki-1 | Renal Cell Carcinoma | Varies (Everolimus) | Varies (ABT-737) | Synergistic decrease in cell proliferation and induction of apoptosis.[13][14] | [13][14] |
| Multiple Myeloma Cells | Multiple Myeloma | 50nM (Everolimus) | 50ng/mL (Venetoclax) | Synergistic enhancement of venetoclax-mediated killing.[15][16] | [15][16] |
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for assessing apoptosis induction by this compound and a Bcl-2 inhibitor combination.
Signaling Pathway for Apoptosis Induction
References
- 1. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual mTORC1/2 inhibition synergistically enhances AML cell death in combination with the BCL2 antagonist venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dual-mtorc1-2-inhibition-synergistically-enhances-aml-cell-death-in-combination-with-the-bcl2-antagonist-venetoclax - Ask this paper | Bohrium [bohrium.com]
- 10. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined Bcl-2/mTOR Inhibition Leads to Enhanced Radiosensitization via Induction of Apoptosis and Autophagy in Non-Small-Cell Lung Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo [jcancer.org]
- 14. Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR inhibitors sensitize multiple myeloma cells to venetoclax via IKZF3- and Blimp-1-mediated BCL-2 upregulation | Haematologica [haematologica.org]
- 16. mTOR inhibitors sensitize multiple myeloma cells to venetoclax via IKZF3- and Blimp-1-mediated BCL-2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro mTORC1 Inhibition: A Comparative Analysis of Cbz-B3A and Alternatives in In Vivo Models
For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo models is a critical step in the validation of novel therapeutic compounds. This guide provides a comparative analysis of the in vitro mTORC1 inhibitor, Cbz-B3A, against other well-established mTOR inhibitors, with a focus on the available in vivo validation data and the experimental protocols required to generate such data.
This compound has been identified as a potent and selective inhibitor of mTORC1 signaling.[1] Its unique mechanism of action, which involves binding to ubiquilins 1, 2, and 4, distinguishes it from other mTOR inhibitors.[1] In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of the eIF4E-binding protein 1 (4EBP1), a key downstream effector of mTORC1, leading to a significant blockage of translation.[1] However, to date, there is a notable absence of published in vivo data for this compound, limiting its preclinical validation.
This guide will summarize the known in vitro effects of this compound and compare them with alternative mTOR inhibitors for which in vivo data are available. Detailed experimental protocols for key in vivo validation studies are also provided to serve as a practical resource for researchers seeking to advance novel mTORC1 inhibitors through the preclinical development pipeline.
Comparative Analysis of mTORC1 Inhibitors
The following tables provide a structured comparison of this compound with other mTOR inhibitors, highlighting their mechanisms of action, in vitro efficacy, and, where available, their in vivo validation.
Table 1: In Vitro Comparison of mTORC1 Inhibitors
| Compound | Mechanism of Action | Key In Vitro Findings | Reference |
| This compound | Binds to ubiquilins 1, 2, and 4, leading to indirect inhibition of mTORC1. | Potent and selective inhibitor of mTORC1 signaling. Inhibits phosphorylation of 4EBP1 and blocks 68% of translation. | [1] |
| Rapamycin | Allosteric inhibitor of mTORC1, forming a complex with FKBP12. | Preferentially inhibits phosphorylation of p70S6k and blocks 35% of translation. | |
| TKA001 | Predicted to target the mTOR kinase domain. | Potently inhibits both mTORC1 and mTORC2 signaling. Inhibits cancer cell proliferation. | |
| R38 | Potent and highly selective mTORC1/2 inhibitor. | Simultaneously inhibits the phosphorylation of AKT, S6K1, and 4E-BP1. | [2] |
| OSI-027 | Dual mTORC1/mTORC2 inhibitor. | Completely inhibits the phosphorylation of 4E-BP1, S6K1, and AKT. | |
| AZD8055 | ATP-competitive inhibitor of mTOR. | Significantly reduces tumor burden in animal models. | |
| 3HOI-BA-01 | Novel mTOR/PI3K dual inhibitor. | Inhibits phosphorylation of p70S6K, S6, and Akt. Suppresses tumor growth in vivo. | [3] |
Table 2: In Vivo Validation of Alternative mTOR Inhibitors
| Compound | In Vivo Model | Key In Vivo Findings | Reference |
| TKA001 | C. elegans | Extends the lifespan of C. elegans. | [4][5] |
| R38 | Xenograft mouse model | Inhibits tumor angiogenesis and tumor growth. | [2] |
| OSI-027 | Xenograft mouse model | Highly potent antitumor effects in a rapamycin-resistant xenograft model. | |
| AZD8055 | Metastatic pheochromocytoma mouse model | Significantly reduced tumor burden. | |
| 3HOI-BA-01 | A549 lung tumor-bearing mice | Effectively suppressed cancer growth. Reduced expression of downstream mTOR signaling molecules in tumor tissues. | [3] |
| CCI-779 (Temsirolimus) | Multiple myeloma xenograft model | Induced significant dose-dependent, antitumor responses. | [6] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments essential for validating the in vitro findings of mTORC1 inhibitors in in vivo models.
Xenograft Mouse Model for Antitumor Efficacy
This protocol outlines the general procedure for assessing the in-vivo antitumor activity of an mTOR inhibitor.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549, U87MG) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into control and treatment groups. Administer the mTOR inhibitor (e.g., this compound) and vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the treated and control groups.
-
Western Blot Analysis: Prepare protein lysates from the excised tumors to analyze the phosphorylation status of mTORC1 downstream targets such as 4EBP1 and S6K1.
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis of p-4EBP1 in Tumor Tissue
This protocol details the detection of phosphorylated 4EBP1 in tumor tissue lysates.
Methodology:
-
Protein Extraction: Homogenize the excised tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated 4EBP1 (e.g., anti-p-4EBP1 Thr37/46) overnight at 4°C. Also, probe a separate membrane or strip the original membrane and re-probe with an antibody for total 4EBP1 as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-4EBP1 signal to the total 4EBP1 or housekeeping protein signal.
C. elegans Lifespan Assay
This protocol describes a method to assess the effect of an mTOR inhibitor on the lifespan of the nematode Caenorhabditis elegans.
Methodology:
-
Worm Synchronization: Synchronize a population of wild-type C. elegans (e.g., N2 strain) by standard methods (e.g., bleaching).
-
Treatment Plates: Prepare nematode growth medium (NGM) agar plates containing the mTOR inhibitor at various concentrations and a control group with the vehicle (e.g., DMSO). Seed the plates with a food source, typically E. coli OP50.
-
Lifespan Assay: Transfer synchronized L4 larvae or young adult worms to the treatment and control plates.
-
Scoring: Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. To prevent progeny from confounding the results, transfer the worms to fresh plates every few days or use a sterile strain.
-
Data Analysis: Analyze the lifespan data using survival analysis methods (e.g., Kaplan-Meier curves and log-rank tests) to determine if the mTOR inhibitor significantly extends the lifespan of the worms compared to the control group.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: mTORC1 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for In Vivo Validation of an mTOR Inhibitor.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. ashpublications.org [ashpublications.org]
Comparative Pharmacokinetics: A Guide to Carbamate-based Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its potential success as a therapeutic agent. This guide provides a comparative analysis of the pharmacokinetic properties of several carbamate-containing compounds, offering a framework for evaluating novel molecules like Cbz-B3A.
Due to the limited publicly available pharmacokinetic data for the mTORC1 signaling inhibitor, this compound, this guide leverages data from structurally and functionally related carbamate drugs: felbamate, carisbamate, and cenobamate. These compounds, all featuring the carbamate moiety, serve as valuable benchmarks for anticipating the potential pharmacokinetic behavior of new chemical entities within this class. The carbamate group can significantly influence a molecule's metabolic stability, membrane permeability, and overall disposition in the body.[1][2]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for felbamate, carisbamate, and cenobamate, providing a quantitative basis for comparison. These parameters are crucial for predicting drug dosage, dosing intervals, and potential for accumulation.
| Parameter | Felbamate | Carisbamate | Cenobamate |
| Oral Bioavailability (F) | >90%[3] | Not specified | 88%[4] |
| Apparent Oral Clearance (CL/F) | 2.43 L/hr[5] | 35.1 - 41.4 ml/h/kg[6] | 0.45 - 0.63 L/h (for 100-400mg/day dose)[4] |
| Apparent Volume of Distribution (Vd/F) | 51 L[5] | Not specified | 40 - 50 L[4] |
| Terminal Half-life (t1/2) | 20 - 23 hours[3] | 11.5 - 12.8 hours[6] | 50 - 60 hours[4] |
| Time to Maximum Plasma Concentration (Tmax) | Not specified | 1 - 2 hours[7][8] | 1 - 4 hours[4] |
| Protein Binding | Not specified | Not specified | 60%[4] |
Experimental Protocols
The data presented in this guide is typically generated through rigorous preclinical and clinical studies. Below are detailed methodologies for key experiments used to determine the pharmacokinetic properties of these compounds.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
A common preclinical model for assessing oral pharmacokinetics involves the following steps:
-
Animal Model: Healthy male Sprague-Dawley rats are often used.[9][10] The animals are housed in controlled environmental conditions with free access to food and water, though they are typically fasted overnight before the study.[9][11]
-
Dosing: The test compound is formulated in a suitable vehicle and administered orally via gavage.[10][12] The dosage is determined based on previous toxicity and efficacy studies.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.[11][13] This is often done via the tail vein or through a cannulated vessel to allow for serial sampling from the same animal.[12]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[11]
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, clearance, volume of distribution, and half-life.
Quantification of Drug in Plasma by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs in biological matrices.
-
Sample Preparation: Plasma samples are first treated to remove proteins that can interfere with the analysis. This is commonly achieved through protein precipitation with an organic solvent like acetonitrile or methanol.[14][15]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The drug is separated from other components in the plasma on a chromatographic column (e.g., a C18 column).[14][15] A gradient of mobile phases (e.g., water and acetonitrile with formic acid) is used to elute the compound of interest.[15][17]
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. The drug molecules are ionized, and the mass spectrometer is set to detect specific parent and daughter ions of the drug, ensuring high selectivity and sensitivity.[16]
-
Quantification: The response from the mass spectrometer is proportional to the concentration of the drug in the sample. A calibration curve is generated using standards of known concentrations to accurately quantify the drug in the study samples.[14][15]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical in vivo pharmacokinetic study workflow and the logic of a signaling pathway analysis.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Felbamate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of felbamate, a novel antiepileptic drug: application of mixed-effect modeling to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 9. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Cbz-B3A
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of Cbz-B3A.
This document provides crucial procedural guidance for the safe handling of the mTORC1 signaling inhibitor, this compound. Given the absence of a publicly available Safety Data Sheet (SDS), this guide is founded on conservative, general principles of laboratory safety for handling novel chemical compounds. It is imperative to obtain the official SDS from your supplier and adhere to its specific recommendations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against dust particles and potential splashes of this compound solutions. |
| Face Shield | Recommended when handling larger quantities of the powder or when there is a significant risk of splashing, to be worn over safety goggles.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is a recommended minimum.[1] For handling DMSO solutions, consider butyl rubber or other DMSO-resistant gloves.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | When handling the powdered form of this compound outside of a certified chemical fume hood, a respirator is recommended to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
Adherence to a detailed protocol is paramount for safety and experimental integrity.
Preparation of Workspace and Equipment
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by your supplier for this compound.
-
Work in a Ventilated Area: All handling of this compound powder and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Don Personal Protective Equipment (PPE): Wear all PPE as outlined in the table above.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling and Weighing of this compound Powder
-
Designated Area: Conduct all powder handling in a designated area within the fume hood to contain any potential contamination.
-
Careful Transfer: Use a spatula or other appropriate tool to carefully transfer the powder to a tared weigh boat on an analytical balance. Avoid creating dust.
-
Close Container Promptly: Securely close the this compound container immediately after use to prevent contamination and accidental spills.
Preparation of this compound in DMSO Solution
-
Solvent Safety: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[1] Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.[3]
-
Dissolving the Compound: In the fume hood, add the weighed this compound powder to the appropriate volume of DMSO in a labeled, sealable container.
-
Ensure Complete Dissolution: Gently agitate the solution until the this compound is fully dissolved. Sonication may be recommended.[1]
-
Storage of Solution: Store the this compound solution in a tightly sealed container at the recommended temperature, typically -20°C or -80°C for long-term storage, to maintain stability.[1]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Solid Waste
-
Contaminated Materials: All items that have come into direct contact with this compound powder, such as weigh boats, gloves, and disposable lab coats, should be considered chemical waste.
-
Disposal Procedure: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste
-
Unused Solutions: Any unused this compound solutions should be collected as hazardous chemical waste.
-
Experimental Waste: All liquid waste from experiments containing this compound must also be collected for hazardous waste disposal.
-
Disposal Procedure: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any this compound solutions down the drain.[5]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station.[5] Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Minor Spills: For small spills of this compound powder or solution within a fume hood, use an appropriate absorbent material from a chemical spill kit to clean the area. Place all cleanup materials in a sealed hazardous waste container.
-
Major Spills: In the case of a large spill, especially outside of a fume hood, evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.[6]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's specific guidelines and the supplier's Safety Data Sheet.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. support.al.umces.edu [support.al.umces.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
